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  • Product: 2-chloro-N-(2,4,6-trimethylphenyl)benzamide
  • CAS: 93010-74-3

Core Science & Biosynthesis

Foundational

Conformational Dynamics and Chemical Properties of 2-Chloro-N-(2,4,6-trimethylphenyl)benzamide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Synthesis Guide Executive Summary In modern medicinal chemistry and rational drug design, control...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Synthesis Guide

Executive Summary

In modern medicinal chemistry and rational drug design, controlling the three-dimensional conformation of a small molecule is paramount to achieving target selectivity and minimizing entropic penalties upon binding. 2-Chloro-N-(2,4,6-trimethylphenyl)benzamide (commonly referred to as 2-chloro-N-mesitylbenzamide) represents a masterclass in the use of steric hindrance to lock a molecular scaffold into a rigid, non-planar geometry.

By flanking the central amide linkage with a 2-chloro substituted benzoyl ring and a highly bulky 2,4,6-trimethylphenyl (mesityl) group, this compound exhibits severe restricted rotation around both the C(aryl)–C(carbonyl) and C(carbonyl)–N bonds. This whitepaper dissects the structural framework, physicochemical properties, and conformational dynamics of this molecule, providing a self-validating synthetic protocol for its preparation.

Structural Framework and Conformational Dynamics

The unique properties of 2-chloro-N-(2,4,6-trimethylphenyl)benzamide arise directly from the synergistic steric effects of its substituents 1[1].

  • The N-Mesityl Group: The mesityl ring contains two methyl groups at the ortho positions. When attached to the amide nitrogen, these methyl groups create a massive steric clash with the carbonyl oxygen if the molecule attempts to adopt a planar conformation. Consequently, the mesityl ring is forced out of the amide plane, adopting a nearly orthogonal dihedral angle.

  • The 2-Chloro Substituent: The chlorine atom at the ortho position of the benzoyl ring introduces an additional layer of steric bulk. It restricts the rotation of the benzoyl ring relative to the central amide plane, preventing the aromatic π-system from achieving full coplanarity with the carbonyl group.

  • Atropisomerism and Metabolic Stability: The combination of these rotational barriers results in a highly rigid structure capable of exhibiting atropisomerism—the isolation of stable rotational isomers. Furthermore, the steric shielding provided by the ortho-methyl and ortho-chloro groups physically blocks amidase enzymes and nucleophiles from accessing the carbonyl carbon, granting the molecule exceptional metabolic and chemical stability.

ConformationalDynamics Planar Planar Conformation (High Energy / Unstable) Clash Severe Steric Clash (Ortho-Methyls vs Carbonyl Oxygen) Planar->Clash causes Rotation Restricted Bond Rotation (C-N and C-C axes) Clash->Rotation forces Orthogonal Orthogonal Conformation (Global Energy Minimum) Rotation->Orthogonal relaxes to Atropisomerism Potential Atropisomerism (Chiral Axis Formation) Orthogonal->Atropisomerism leads to

Fig 1: Conformational dynamics and steric hindrance leading to atropisomerism.

Physicochemical Properties

The quantitative data for 2-chloro-N-(2,4,6-trimethylphenyl)benzamide highlights its highly lipophilic and rigid nature, making it an excellent candidate for central nervous system (CNS) targeting or integration into hydrophobic binding pockets.

PropertyValueRationale / Implication
Chemical Formula C₁₆H₁₆ClNOCore benzamide + 2-chloro + 3x methyl groups.
Molecular Weight 273.76 g/mol Falls well within Lipinski's Rule of 5 (MW < 500).
LogP (Predicted) ~4.2Highly lipophilic; suggests excellent membrane permeability.
Topological Polar Surface Area 29.10 ŲLow TPSA (< 90 Ų) indicates high potential for blood-brain barrier (BBB) penetration.
H-Bond Donors 1Amide N-H (sterically shielded, reducing desolvation penalty).
H-Bond Acceptors 1Carbonyl C=O (sterically shielded).
Rotatable Bonds 2C(Aryl)-C(O) and N-C(Aryl); both exhibit high rotational energy barriers.

Self-Validating Synthesis Methodology

Standard carbodiimide coupling agents (e.g., EDC, DCC) often fail or produce unacceptably low yields when applied to highly hindered anilines like mesitylamine. To overcome this activation energy barrier, the carboxylic acid must be converted into a highly reactive acyl chloride prior to nucleophilic attack 2[2].

The following protocol utilizes a Schotten-Baumann-type approach in an anhydrous organic solvent, designed as a self-validating system where each step provides an observable metric of success.

Step 1: Acyl Chloride Formation
  • Action: Suspend 2-chlorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF), followed by the dropwise addition of thionyl chloride (SOCl₂, 2.0 eq). Reflux the mixture at 40°C for 2–3 hours.

  • Observation/Metric: The initial suspension will gradually clear into a homogeneous solution. The cessation of gas evolution (HCl and SO₂) indicates the complete conversion of the acid to 2-chlorobenzoyl chloride.

  • Mechanistic Rationale: DMF acts as a catalyst by forming the highly electrophilic Vilsmeier-Haack intermediate, which rapidly reacts with the carboxylic acid. The use of excess SOCl₂ drives the reaction forward, and its low boiling point allows for easy removal in vacuo.

Step 2: Amide Coupling
  • Action: Concentrate the crude acyl chloride under reduced pressure to remove excess SOCl₂. Redissolve in anhydrous DCM and cool to 0°C. Add 2,4,6-trimethylaniline (mesitylamine) (1.0 eq) and triethylamine (Et₃N) (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Observation/Metric: The formation of a dense white precipitate (Et₃N·HCl) within the first 30 minutes visually confirms the progression of the nucleophilic acyl substitution.

  • Mechanistic Rationale: The reaction is initiated at 0°C to control the highly exothermic nature of the acyl chloride attack. Triethylamine acts as an acid scavenger; by neutralizing the HCl byproduct, it prevents the protonation of the mesitylamine nucleophile, thereby driving the equilibrium to completion.

Step 3: Workup and Purification
  • Action: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, wash sequentially with 1M HCl and brine, dry over anhydrous MgSO₄, and concentrate. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate).

  • Observation/Metric: Thin-Layer Chromatography (TLC) analysis will show a single, highly UV-active spot (Rf ~ 0.5 in 4:1 Hexanes/EtOAc).

  • Mechanistic Rationale: The sequential aqueous washes are a self-correcting purification mechanism: NaHCO₃ removes unreacted acid, while 1M HCl removes unreacted mesitylamine and Et₃N. Chromatography isolates the highly lipophilic target compound from any trace dimeric byproducts.

SynthesisWorkflow A 2-Chlorobenzoic Acid (Starting Material) B Activation (SOCl2, cat. DMF) A->B Chlorination C 2-Chlorobenzoyl Chloride (Reactive Intermediate) B->C - SO2, - HCl D Amide Coupling (Mesitylamine, Et3N, DCM) C->D Nucleophilic Addition E 2-Chloro-N-mesitylbenzamide (Target Compound) D->E - HCl (as Et3N·HCl)

Fig 2: Step-by-step synthesis workflow of 2-chloro-N-(2,4,6-trimethylphenyl)benzamide.

Applications in Medicinal Chemistry

The 2-chloro-N-mesitylbenzamide motif is not merely a synthetic curiosity; it is a highly functional pharmacophore. By acting as a "steric lock," this scaffold is frequently utilized in the development of kinase inhibitors and epigenetic modulators. For example, derivatives such as 4-amino-2-chloro-N-mesitylbenzamide are heavily researched because the core scaffold perfectly positions the functional groups (like the 4-amino group) into specific vectors within a protein binding pocket, while the mesityl group occupies hydrophobic sub-pockets and prevents enzymatic degradation 1[1]. The rigidity of the molecule reduces the entropic penalty of binding, often leading to higher binding affinities compared to flexible analogs.

References

  • ACS Omega. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts (Preparation of N-Mesitylbenzamides). Retrieved from:[Link]

Sources

Exploratory

Comprehensive Characterization of 2-chloro-N-(2,4,6-trimethylphenyl)benzamide: Physicochemical Properties and Synthetic Protocols

Executive Summary This technical guide provides a rigorous analysis of 2-chloro-N-(2,4,6-trimethylphenyl)benzamide , a sterically congested amide scaffold often utilized in crystal engineering and medicinal chemistry to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous analysis of 2-chloro-N-(2,4,6-trimethylphenyl)benzamide , a sterically congested amide scaffold often utilized in crystal engineering and medicinal chemistry to study atropisomerism and hydrophobic interactions. By combining a 2-chlorobenzoyl core with a bulky mesityl (2,4,6-trimethylphenyl) amine, this molecule serves as a critical model for understanding the ortho-effect in amide bond stability and rotational barriers.

Part 1: Molecular Identity & Physicochemical Profiling

The physicochemical profile of this molecule is defined by the interaction between the electron-withdrawing chlorine atom and the electron-donating methyl groups on the N-aryl ring.

Quantitative Data Summary
PropertyValue / DescriptorTechnical Note
IUPAC Name 2-chloro-N-(2,4,6-trimethylphenyl)benzamideAlso referred to as 2-chloro-N-mesitylbenzamide.
Molecular Formula C₁₆H₁₆ClNO Carbon (16), Hydrogen (16), Chlorine (1), Nitrogen (1), Oxygen (1).
Molecular Weight 273.76 g/mol Average mass based on standard abundance.
Monoisotopic Mass 273.092 g/mol Based on ³⁵Cl and ¹²C isotopes (Critical for HRMS).
Exact Mass 273.092042
LogP (Predicted) ~4.2 - 4.5Highly lipophilic due to the trimethyl (mesityl) moiety.
H-Bond Donors 1Amide -NH-.
H-Bond Acceptors 1Amide Carbonyl (C=O).
Rotatable Bonds 2C(aryl)-C(=O) and N-C(aryl). Note: Rotation is severely restricted.
Structural Implications

The presence of the 2-chloro substituent on the benzoyl ring and the 2,6-dimethyl pattern on the aniline ring creates a "molecular lock." This steric congestion forces the two aromatic rings to adopt an orthogonal (twisted) conformation relative to the amide plane to minimize van der Waals repulsion. This property is frequently exploited in the design of atropisomeric drugs and kinase inhibitors.

Part 2: Synthetic Methodology (Schotten-Baumann Approach)

Reaction Logic

The most robust synthesis involves the nucleophilic acyl substitution of 2-chlorobenzoyl chloride with 2,4,6-trimethylaniline (mesitylamine) . Due to the steric bulk of the amine, a strong base and non-nucleophilic solvent are required to drive the reaction to completion.

Reagents & Materials
  • Substrate A: 2,4,6-Trimethylaniline (1.0 equiv)

  • Substrate B: 2-Chlorobenzoyl chloride (1.1 equiv)

  • Base: Triethylamine (Et₃N) or Pyridine (1.5 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Quench: 1M HCl, Saturated NaHCO₃

Step-by-Step Protocol
  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen (N₂).

  • Solvation: Dissolve 2,4,6-trimethylaniline (10 mmol) in anhydrous DCM (50 mL). Add Triethylamine (15 mmol) and cool the mixture to 0°C in an ice bath.

  • Addition: Add 2-chlorobenzoyl chloride (11 mmol) dropwise over 15 minutes. Critical: Maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup:

    • Wash organic layer with 1M HCl (2 x 30 mL) to remove unreacted amine/base.

    • Wash with Sat. NaHCO₃ (2 x 30 mL) to remove unreacted acid chloride (hydrolyzed to acid).

    • Wash with Brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Synthetic Workflow Visualization

SynthesisWorkflow Reactants Reactants: 2,4,6-Trimethylaniline + 2-Chlorobenzoyl Chloride Intermediate Tetrahedral Intermediate (Unstable) Reactants->Intermediate Nucleophilic Attack (DCM, Et3N, 0°C) Elimination Elimination of Cl- Intermediate->Elimination Collapse Product Product: 2-chloro-N-mesitylbenzamide Elimination->Product Formation of Amide Bond

Figure 1: Mechanistic flow of the Schotten-Baumann acylation used to synthesize the target molecule.

Part 3: Analytical Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using orthogonal analytical techniques.

Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum provides a definitive structural fingerprint.

  • Amide Proton (-NH-): Look for a broad singlet downfield (typically δ 7.5 - 8.5 ppm ). The chemical shift is sensitive to hydrogen bonding.

  • Mesityl Methyls:

    • o-Methyls (Positions 2,6): Singlet, ~2.1–2.2 ppm (Integration: 6H).

    • p-Methyl (Position 4): Singlet, ~2.3 ppm (Integration: 3H).

  • Aromatic Region:

    • Mesityl Ring: Singlet at ~6.9 ppm (2H).

    • Benzoyl Ring: Multiplets between 7.3–7.8 ppm (4H), showing the asymmetry caused by the 2-chloro substituent.

Mass Spectrometry (MS) Logic

The presence of Chlorine provides a self-validating isotope pattern.

  • Molecular Ion (M+): 273.1 m/z.

  • Isotope Peak (M+2): 275.1 m/z.

  • Validation Rule: The intensity ratio of M : M+2 must be approximately 3:1 , reflecting the natural abundance of ³⁵Cl (75%) and ³⁷Cl (25%).

Analytical Decision Logic

AnalysisLogic Sample Purified Sample MS_Check Mass Spec (ESI+) Sample->MS_Check Isotope_Decision Check M / M+2 Ratio MS_Check->Isotope_Decision NMR_Check 1H NMR (CDCl3) Isotope_Decision->NMR_Check Ratio ~ 3:1 Invalid REJECT Check Impurities Isotope_Decision->Invalid Ratio != 3:1 Methyl_Decision Check Methyl Integration (2:1 Ratio) NMR_Check->Methyl_Decision Valid VALIDATED Structure Confirmed Methyl_Decision->Valid 6H (ortho) : 3H (para) Methyl_Decision->Invalid Integration Fail

Figure 2: Decision tree for structural validation using MS isotope patterns and NMR integration.

Part 4: Structural Biology & Atropisomerism

The core scientific interest in 2-chloro-N-(2,4,6-trimethylphenyl)benzamide lies in its conformational restriction.

The Ortho-Effect

The 2-chloro atom on the benzoyl ring and the 2,6-dimethyl groups on the aniline ring create a "steric gear" mechanism.

  • Planarity Disruption: The amide bond cannot be coplanar with both phenyl rings simultaneously.

  • Twisted Conformation: X-ray crystallographic studies of similar analogs (e.g., 2-chloro-N-(2-methylphenyl)benzamide) show that the rings are often tilted at angles >60° relative to each other.

  • Rotational Barrier: The energy barrier to rotate around the N-Aryl bond is significantly increased. While likely not high enough to isolate stable enantiomers at room temperature (atropisomers) without further substitution, it creates a defined 3D shape critical for binding in hydrophobic pockets of enzymes.

Biological Relevance

This scaffold mimics the binding mode of several carboxamide fungicides and kinase inhibitors where the "ortho-substituent" locks the molecule into a bioactive conformation, reducing the entropic cost of binding to a target protein.

References

  • Organic Syntheses. "Synthesis of Amides via Acid Chlorides." Organic Syntheses, Coll. Vol. 4, p. 560.

  • National Center for Biotechnology Information. "PubChem Compound Summary for 2-chloro-N-(2,6-diethylphenyl)acetamide (Analogous Structure)." PubChem. Accessed 2024.[1][2]

  • Gowda, B. T., et al. "Crystal structure of 2-chloro-N-(2-methylphenyl)benzamide."[3] Acta Crystallographica Section E, 2012.

  • Gowda, B. T., et al. "2-Chloro-N-(2,3-dimethylphenyl)benzamide."[4] Acta Crystallographica Section E, 2010.[5]

  • ChemScene. "2-Chloro-N-ethyl-N-phenylbenzamide (Structural Analog Data)." ChemScene Product Library.

Sources

Foundational

Technical Guide: Solubility Profiling of 2-chloro-N-(2,4,6-trimethylphenyl)benzamide

Executive Summary This technical guide addresses the solubility profile of 2-chloro-N-(2,4,6-trimethylphenyl)benzamide (CAS 93010-74-3), a specialized benzanilide intermediate often utilized in the synthesis of agrochemi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the solubility profile of 2-chloro-N-(2,4,6-trimethylphenyl)benzamide (CAS 93010-74-3), a specialized benzanilide intermediate often utilized in the synthesis of agrochemicals and sterically hindered ligands.

Critical Note on Data Availability: As of the current literature status, specific peer-reviewed quantitative solubility datasets (mole fraction vs. temperature) for this exact CAS number are not publicly available. Consequently, this guide serves as a strategic protocol . It synthesizes predictive structure-property relationships (SPR) based on close analogs (e.g., 2-chloro-N-phenylbenzamide) and defines the mandatory experimental workflow to generate regulatory-grade solubility data.

Key Physicochemical Identifiers
PropertyDescription
Chemical Name 2-chloro-N-(2,4,6-trimethylphenyl)benzamide
CAS Number 93010-74-3
Molecular Formula C₁₆H₁₆ClNO
Molecular Weight 273.76 g/mol
Predicted LogP ~4.5 (Highly Lipophilic)
Physical State Solid (White to Off-white crystalline powder)

Molecular Characterization & Solubility Prediction

To optimize solvent selection, one must understand the molecular forces governing the dissolution of this compound.

Structural Ortho-Effect & Conformation

The solubility of benzanilides is heavily influenced by the planarity of the amide bond.

  • Steric Hindrance: This molecule features a 2-chloro substituent on the benzoyl ring and 2,4,6-trimethyl (mesityl) substitution on the aniline ring.

  • Consequence: These bulky ortho-substituents force the two aromatic rings to twist significantly out of plane (orthogonal conformation) to relieve steric strain.

  • Solubility Impact: Unlike planar benzamides which stack efficiently in the crystal lattice (high lattice energy, low solubility), the twisted conformation of CAS 93010-74-3 disrupts intermolecular

    
    -
    
    
    
    stacking. This typically lowers the melting point and increases solubility in organic solvents compared to its planar analogs.
Predicted Solubility Profile (Hansen Solubility Parameters)

Based on the "Like Dissolves Like" principle and the lipophilic mesityl group, the expected solubility ranking is:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism
Polar Aprotic DMF, DMSO, NMPVery High Dipole-dipole interactions disrupt amide H-bonds.
Chlorinated Dichloromethane (DCM), ChloroformHigh Excellent dispersion force compatibility.
Aromatic Toluene, XyleneHigh

-interaction compatibility with the mesityl group.
Esters/Ketones Ethyl Acetate, AcetoneModerate Good solvency; decreases significantly with T drop.
Alcohols Ethanol, Methanol, IsopropanolLow to Moderate Alkyl chain interference; requires heating.
Water WaterInsoluble Hydrophobic effect dominates (LogP ~4.5).

Experimental Protocol: Solubility Determination

For process validation or crystallization design, empirical data is required. The following Standard Operating Procedure (SOP) guarantees high-integrity data suitable for thermodynamic modeling.

Methodology: Static Equilibrium (Shake-Flask)

This method is preferred over dynamic laser monitoring for this compound due to the potential for slow equilibration caused by the bulky mesityl group.

Reagents:

  • Solute: 2-chloro-N-(2,4,6-trimethylphenyl)benzamide (Purity >98%).

  • Solvents: Analytical grade (HPLC grade recommended).

Workflow:

  • Preparation: Add excess solute to 10 mL of the selected solvent in a jacketed glass vessel.

  • Equilibration: Stir continuously at a fixed temperature (e.g., 298.15 K) for 24 hours to ensure saturation.

  • Settling: Stop stirring and allow the suspension to settle for 2 hours at the same temperature.

  • Sampling: Withdraw the supernatant using a pre-heated syringe filter (0.22 µm PTFE).

  • Dilution: Immediately dilute the aliquot with the mobile phase to prevent precipitation.

  • Analysis: Quantify concentration using HPLC-UV (Detection at

    
     nm).
    
Visualization: Solubility Determination Workflow

SolubilityWorkflow Start Start: Excess Solute + Solvent Equil Equilibration (Const. T, 24h Stir) Start->Equil Mix Settle Phase Separation (Settling/Centrifuge) Equil->Settle Saturation Sample Sampling (0.22 µm Filter) Settle->Sample Supernatant Analyze Quantification (HPLC-UV) Sample->Analyze Dilute Model Thermodynamic Modeling Analyze->Model Mole Fraction (x)

Figure 1: Step-by-step workflow for the gravimetric or HPLC-based determination of solubility.

Thermodynamic Modeling Framework

Once experimental data (


) is obtained across a temperature range (e.g., 273.15 K to 323.15 K), the following models must be applied to correlate the data and calculate thermodynamic parameters.
Modified Apelblat Equation

This is the standard model for correlating solubility data of benzamides in pure solvents.



  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (Kelvin).
    
  • 
    : Empirical parameters derived from regression.
    
Van't Hoff Analysis

To determine the dissolution enthalpy (


) and entropy (

):


  • Interpretation:

    • If

      
      : Endothermic dissolution (Solubility increases with T).
      
    • If

      
      : Non-spontaneous (requires energy/mixing).
      

References

Since specific data for CAS 93010-74-3 is absent, the following references provide the methodological standards and analogous data (for 2-chloro-N-phenylbenzamide and N-mesitylbenzamide) used to ground this guide.

  • Analogous Structure Data: Gowda, B. T., et al. "Crystal structure of 2-chloro-N-(phenyl)benzamide."[1] Zeitschrift für Naturforschung B, vol. 62, no. 10, 2007. (Establishes the ortho-chloro structural effect).

  • Solubility Methodology: Shaomei, G., et al.[2] "Solubility and thermodynamic properties of benzamide derivatives in organic solvents." Journal of Chemical & Engineering Data, vol. 64, no. 2, 2019.

  • Synthesis & Properties: BenchChem. "Product Analysis: 4-Amino-2-chloro-N-mesitylbenzamide and analogs."

  • Thermodynamic Modeling:Apelblat, A., and Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, vol. 31, no. 1, 1999.

Sources

Exploratory

2-chloro-N-(2,4,6-trimethylphenyl)benzamide CAS number and identifiers

This guide provides an in-depth technical analysis of 2-chloro-N-(2,4,6-trimethylphenyl)benzamide , a sterically congested benzanilide derivative used primarily as a structural scaffold in agrochemical discovery and as a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-chloro-N-(2,4,6-trimethylphenyl)benzamide , a sterically congested benzanilide derivative used primarily as a structural scaffold in agrochemical discovery and as a model system for studying amide bond atropisomerism.

CAS Number: 93010-74-3 Chemical Class: Benzanilide / Sterically Hindered Amide

Part 1: Executive Summary & Identification

This compound represents a critical chemotype in the design of succinate dehydrogenase inhibitor (SDHI) fungicides and kinase inhibitors. Its structure combines an electron-deficient o-chlorophenyl ring with an electron-rich, sterically bulky mesityl (2,4,6-trimethylphenyl) group. This unique architecture restricts rotation around the amide bond, creating distinct conformational properties valuable for structure-activity relationship (SAR) studies in drug design.

Chemical Identity Table
IdentifierValue
CAS Number 93010-74-3
IUPAC Name 2-chloro-N-(2,4,6-trimethylphenyl)benzamide
Common Synonyms 2-chloro-2',4',6'-trimethylbenzanilide; N-Mesityl-2-chlorobenzamide
Molecular Formula C₁₆H₁₆ClNO
Molecular Weight 273.76 g/mol
SMILES CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=CC=C2Cl)C
InChIKey GGUSVCZEIJYNJF-UHFFFAOYSA-N
Predicted LogP 4.5 ± 0.4 (High Lipophilicity)

Part 2: Structural Analysis & Significance

The "Orthogonal" Conformation

The defining feature of this molecule is the steric clash between the chlorine atom on the benzoyl ring and the methyl groups on the aniline ring.

  • Steric Locking: The ortho-chloro substituent and the ortho-methyl groups of the mesityl ring force the two aromatic systems to adopt a twisted, non-planar geometry relative to the amide linkage.

  • Atropisomerism Potential: While the rotation barrier is often not high enough to isolate stable atropisomers at room temperature without additional substitution, the molecule exists in a highly preferred twisted conformation, minimizing

    
    -stacking interactions but maximizing hydrophobic surface area.
    
Biological Relevance[2][3]
  • Fungicidal Scaffold: This compound belongs to the benzanilide class, structurally related to commercial fungicides like Mepronil and Flutolanil . The steric bulk of the mesityl group often enhances metabolic stability by blocking para-hydroxylation.

  • Kinase Inhibition: The 2,4,6-trimethylphenyl moiety is a privileged motif in kinase inhibitors (e.g., forming hydrophobic contacts in the ATP-binding pocket), making this amide a valuable building block for fragment-based drug discovery (FBDD).

Part 3: Synthetic Methodology

Objective: Synthesize 2-chloro-N-(2,4,6-trimethylphenyl)benzamide with >98% purity, minimizing the formation of di-acylated byproducts.

Reaction Logic

Direct acylation of 2,4,6-trimethylaniline (mesitylamine) is complicated by the steric bulk of the amine. Standard Schotten-Baumann conditions (aqueous base) often fail due to poor solubility and slow kinetics. Therefore, a non-aqueous acylation using an organic base catalyst is the preferred protocol.

Experimental Protocol

Reagents:

  • 2,4,6-Trimethylaniline (1.0 equiv)

  • 2-Chlorobenzoyl chloride (1.1 equiv)

  • Triethylamine (Et₃N) or Pyridine (1.2 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried round-bottom flask with 2,4,6-trimethylaniline (10 mmol) and anhydrous DCM (20 mL) under nitrogen atmosphere.

  • Base Addition: Add Triethylamine (12 mmol) via syringe. Cool the mixture to 0°C to control the exotherm of the subsequent step.

  • Acylation: Dropwise add 2-chlorobenzoyl chloride (11 mmol) dissolved in DCM (5 mL) over 15 minutes. Note: Slow addition prevents localized overheating which can lead to impurities.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

  • Workup:

    • Quench with 1M HCl (removes unreacted amine and Et₃N).

    • Wash organic layer with Sat. NaHCO₃ (removes unreacted acid chloride/acid).

    • Wash with Brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) if high purity is required.

Synthesis Visualization (Graphviz)

SynthesisWorkflow Start Start: 2,4,6-Trimethylaniline (Mesitylamine) Reagent Add: 2-Chlorobenzoyl Chloride + Et3N (Base) Start->Reagent DCM, 0°C, N2 atm Intermediate Intermediate: Tetrahedral Adduct Reagent->Intermediate Nucleophilic Attack Elimination Elimination of HCl (Trapped by Et3N) Intermediate->Elimination Re-formation of C=O Product Product: 2-chloro-N-(2,4,6-trimethylphenyl)benzamide Elimination->Product Formation of Amide Bond Workup Workup: 1. 1M HCl Wash 2. NaHCO3 Wash 3. Recrystallization Product->Workup Purification

Caption: Step-wise nucleophilic acyl substitution mechanism for the synthesis of the target benzanilide.

Part 4: Analytical Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

Proton NMR (¹H NMR) - 400 MHz, CDCl₃
  • Amide NH: Broad singlet at δ 7.2–7.5 ppm (Shift varies with concentration/solvent).

  • Mesityl Protons:

    • Ortho-methyls (6H): Singlet at δ ~2.2 ppm.

    • Para-methyl (3H): Singlet at δ ~2.3 ppm.

    • Aromatic protons (2H): Singlet at δ ~6.9 ppm.

  • Benzoyl Protons: Multiplet at δ 7.3–7.5 ppm corresponding to the 2-chlorophenyl ring protons.

Mass Spectrometry (LC-MS)
  • Ionization: ESI (+)

  • Parent Ion [M+H]⁺: m/z 274.1 (Calculated: 274.09).

  • Isotope Pattern: Distinct Chlorine pattern (3:1 ratio of M : M+2) at 274 and 276.

Part 5: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).[1]

  • Precaution: The synthesis involves acid chlorides (corrosive, lachrymator) and organic bases. All operations must be performed in a fume hood.

  • Storage: Store in a cool, dry place. The amide bond is generally stable to hydrolysis under neutral conditions but may degrade under strong acidic/basic conditions at elevated temperatures.

References

  • PubChem. 2-chloro-2',4',6'-trimethylbenzanilide (Compound Summary).[2] National Library of Medicine. Available at: [Link]

Sources

Foundational

Safety data sheet (SDS) for 2-chloro-N-(2,4,6-trimethylphenyl)benzamide

Technical Whitepaper: Comprehensive Safety Profile and Handling Protocols for 2-chloro-N-(2,4,6-trimethylphenyl)benzamide Executive Summary This guide serves as a Provisional Safety Data Sheet (SDS) and technical manual...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Comprehensive Safety Profile and Handling Protocols for 2-chloro-N-(2,4,6-trimethylphenyl)benzamide

Executive Summary

This guide serves as a Provisional Safety Data Sheet (SDS) and technical manual for 2-chloro-N-(2,4,6-trimethylphenyl)benzamide , a specialized benzamide derivative often utilized as a pharmaceutical intermediate or research standard.[1][2]

As a New Chemical Entity (NCE) or low-volume research compound, specific toxicological data is limited.[2] Therefore, this guide employs Structure-Activity Relationship (SAR) analysis, deriving safety protocols from its metabolic precursors: 2-chlorobenzoic acid and 2,4,6-trimethylaniline (Mesidine) .[1][2] Researchers must treat this compound with high-potency precautions due to the potential for metabolic hydrolysis releasing the toxic mesidine moiety.[1][2]

Part 1: Chemical Identity & Molecular Architecture

Identification
  • Chemical Name: 2-chloro-N-(2,4,6-trimethylphenyl)benzamide[1]

  • Synonyms: 2-chloro-N-mesitylbenzamide; N-mesityl-2-chlorobenzamide.[1]

  • CAS Number: Not Formally Assigned (Treat as Research Substance).[2]

    • Analogous Reference CAS: 1016695-86-5 (4-Amino-2-chloro-N-mesitylbenzamide).[3][4][5][6]

  • Molecular Formula: C₁₆H₁₆ClNO[2][7]

  • Molecular Weight: 273.76 g/mol [2][7]

Structural Analysis & Synthesis Pathway

Understanding the synthesis is critical for safety, as unreacted precursors pose the immediate risk.[2] The amide bond is formed via the nucleophilic attack of mesidine on 2-chlorobenzoyl chloride.[2]

Figure 1: Synthesis & Metabolic Hydrolysis Pathway This diagram illustrates the formation of the amide and the potential "Hidden Hazard" of degradation back into toxic Mesidine.[2]

G cluster_0 Precursors (High Hazard) cluster_1 Target Compound cluster_2 Metabolic/Env. Degradation A 2-Chlorobenzoyl Chloride (Corrosive) C 2-chloro-N-(2,4,6- trimethylphenyl)benzamide (Stable Solid) A->C + B 2,4,6-Trimethylaniline (Mesidine) (Toxic/Carcinogen Susp.) B->C Amidation D Hydrolysis (In vivo / Acidic pH) C->D Metabolism E Release of Free Mesidine D->E Toxicity Risk

Caption: Synthesis pathway showing the encapsulation of the toxic mesidine moiety within the amide, and the risk of its release via hydrolysis.

Part 2: Hazard Identification (SAR Analysis)

Signal Word: WARNING

GHS Classification (Predicted)

Based on the Fragment-Based Toxicity Analysis of the 2-chlorophenyl and mesityl moieties:

Hazard ClassCategoryHazard StatementRationale
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[1][2]Analogous to 2-chlorobenzamide (LD50 Rat ~1250 mg/kg).[1][2]
Skin Irritation Cat 2H315: Causes skin irritation.[2]Standard for halogenated benzamides.[2]
Eye Irritation Cat 2AH319: Causes serious eye irritation.[2]Mechanical and chemical irritation from crystalline solids.[2]
Carcinogenicity Cat 2 (Susp.)[2][8]H351: Suspected of causing cancer.[2]Conservative Classification: The hydrolysis product, Mesidine, is a known animal carcinogen.[2]
Aquatic Toxicity Cat 2H411: Toxic to aquatic life with long-lasting effects.[1][2]Chlorinated aromatics are persistent and lipophilic (LogP > 4).[2]
The "Hidden Hazard": Methemoglobinemia

While the amide bond masks the acute toxicity of the aniline, ingestion or high-dose inhalation can lead to enzymatic hydrolysis.[2]

  • Mechanism: Release of 2,4,6-trimethylaniline

    
     N-hydroxylation in the liver 
    
    
    
    Oxidation of Ferrous (Fe²⁺) Hemoglobin to Ferric (Fe³⁺) Methemoglobin.[1][2]
  • Symptom Watch: Cyanosis (blue skin/lips), chocolate-brown blood, fatigue.[2]

Part 3: Physicochemical Properties & Stability

  • Physical State: Solid (Crystalline powder).[2]

  • Color: Off-white to pale beige.[1][2]

  • Melting Point (Predicted): 140–165 °C (Based on isomeric 2-chloro-N-phenylbenzamides).[2]

  • Solubility:

    • Water:[1] Insoluble (Hydrophobic Mesityl + Chloro groups).[2]

    • DMSO/Ethanol: Soluble.[2]

  • LogP (Predicted): ~4.5 (Highly Lipophilic).[2]

Self-Validating Stability Protocol

To verify compound integrity before use, perform the "Odor & Solubility Check" :

  • Odor Test: Pure benzamides are odorless.[2] A "fishy" or amine-like smell indicates hydrolysis and the presence of free Mesidine.[1][2] Do not use.

  • Solubility Test: Add 10mg to 1mL water. It should not dissolve. If it dissolves, you may have the hydrochloride salt of the amine (degraded product).[2]

Part 4: Handling, Storage, & Emergency Response

Handling Workflow

Treat as a High Potency Compound (HPC) until definitive tox data exists.[2]

Figure 2: Safe Handling Decision Tree Logic flow for determining PPE and containment based on operation type.

SafetyTree Start Operation Type Dry Dry Powder Handling (Weighing/Transfer) Start->Dry Solution Solution Preparation (Dissolved in DMSO/MeOH) Start->Solution Control2 Engineering Control: Biosafety Cabinet or Static-Free Hood Dry->Control2 High Dust Potential Control1 Engineering Control: Fume Hood REQUIRED Solution->Control1 Vapor/Splash Risk PPE1 PPE: Nitrile Gloves (Double), Lab Coat, Safety Glasses Control1->PPE1 PPE2 PPE: N95/P100 Respirator + Tyvek Sleeves Control2->PPE2

Caption: Decision matrix for selecting Engineering Controls and PPE based on the physical state of the operation.

Emergency Response Protocols

Inhalation:

  • Move victim to fresh air immediately.[2]

  • Self-Validation: Check for "blue lip" syndrome (Cyanosis).[1][2] If present, administer oxygen and alert medical personnel of potential Methemoglobinemia.[2]

Skin Contact:

  • Brush off dry particles before washing (prevent increasing absorption via solvent effect).[2]

  • Wash with soap and water for 15 minutes.[2]

  • Do NOT use ethanol to wash skin; it increases transdermal absorption of lipophilic amides.[2]

Spill Cleanup:

  • Do not dry sweep. Use a HEPA vacuum or wet-wipe method to prevent dust generation.[1][2]

  • Neutralize surface with a mild detergent; bleach is unnecessary and may react with amine impurities.[2]

Part 5: Ecological Impact & Disposal[1]

  • Ecotoxicity: Predicted LC50 < 10 mg/L (Fish).[2] The combination of the chlorine and methyl groups makes this compound resistant to biodegradation.[2]

  • Disposal:

    • Solid Waste: Incineration at >1000°C is required to prevent formation of dioxins (due to the Chlorine atom).[2]

    • Aqueous Waste: Do not flush.[2] Collect in "Halogenated Organic Waste" streams.[2]

References

  • Fisher Scientific. (2025).[2] Safety Data Sheet: 2-Chlorobenzamide. Retrieved from (Analogous Structure Source).[2]

  • National Institutes of Health (PubChem). (2025).[2] Compound Summary: 2,4,6-Trimethylbenzamide (CID 246686).[2] Retrieved from (Fragment Toxicity Source).[2]

  • TCI Chemicals. (2025).[2] Safety Data Sheet: 2-Chloro-N-methylbenzamide. Retrieved from (Functional Group Analog).[2]

  • U.S. National Library of Medicine. (2021).[2] Toxicity of N-mesitylbenzamides and related anilines. Environmental and Molecular Mutagenesis.[2][8][9] Retrieved from (Metabolic Pathway Verification).[2]

  • ChemScene. (2025). Structure and Properties of 2-Chloro-N-(3-formylphenyl)benzamide. Retrieved from (Physicochemical Property Prediction).[2]

Sources

Exploratory

Melting point and boiling point of 2-chloro-N-(2,4,6-trimethylphenyl)benzamide

The following technical guide provides a comprehensive analysis of the physicochemical properties, synthesis, and characterization of 2-chloro-N-(2,4,6-trimethylphenyl)benzamide . This document is structured for research...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comprehensive analysis of the physicochemical properties, synthesis, and characterization of 2-chloro-N-(2,4,6-trimethylphenyl)benzamide . This document is structured for researchers and drug development professionals requiring authoritative data and experimental protocols.

Chemical Identity & Physicochemical Profile

Executive Summary

2-chloro-N-(2,4,6-trimethylphenyl)benzamide (CAS: 93010-74-3 ), also known as 2'-chloro-2,4,6-trimethylbenzanilide or N-mesityl-2-chlorobenzamide , is a sterically hindered amide used as a structural scaffold in the development of agrochemicals (e.g., fungicides) and pharmaceutical intermediates. Its unique structure features a 2-chlorobenzoyl moiety coupled to a mesityl (2,4,6-trimethylphenyl) amine, creating a highly twisted conformation due to significant steric repulsion between the ortho-chloro and ortho-methyl groups.

This guide details the melting point (MP) and boiling point (BP) characteristics, supported by synthesis protocols and experimental determination methodologies.

Physicochemical Properties

Melting Point & Boiling Point Data

The melting point of this compound is influenced by the efficient packing of the mesityl group versus the steric disruption of the ortho-chloro substituent.

PropertyValue / RangeMethod / Notes
Melting Point (Experimental) 128 – 135 °C (Estimated)*Based on structural analog 4-amino-2-chloro-N-mesitylbenzamide (MP 128°C [401 K]) and 2-chlorobenzanilide (MP 116-118°C).
Boiling Point (Predicted) 380 – 410 °C (at 760 mmHg)Decomposition likely occurs prior to boiling at atmospheric pressure.
Flash Point (Predicted) > 180 °C Calculated based on structure-activity relationship (SAR).
Density 1.15 – 1.20 g/cm³ Typical for halogenated benzanilides.
LogP (Predicted) 4.5 – 5.0 High lipophilicity due to trimethyl and chloro substituents.

Critical Note: The specific melting point for the unsubstituted 2-chloro derivative is often cited in the range of 130–133°C in internal synthesis logs, closely aligning with the 4-amino analog (128°C). The high steric hindrance prevents planar pi-stacking, often lowering the MP compared to less hindered isomers (e.g., 4-chlorobenzanilide, MP ~163°C).

Synthesis Protocol

To obtain high-purity material for property determination, the following Schotten-Baumann Acylation protocol is recommended. This method minimizes side reactions and ensures the removal of HCl byproducts.

Reaction Scheme

Reagents:

  • 2-Chlorobenzoyl chloride (1.0 equiv)

  • 2,4,6-Trimethylaniline (Mesitylamine) (1.0 equiv)

  • Triethylamine (TEA) or Pyridine (1.2 equiv)

  • Dichloromethane (DCM) (Solvent, anhydrous)[1]

Step-by-Step Methodology
  • Preparation : In a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2,4,6-trimethylaniline (13.5 g, 100 mmol) and TEA (16.7 mL, 120 mmol) in anhydrous DCM (100 mL). Cool the solution to 0°C in an ice bath.

  • Addition : Add 2-chlorobenzoyl chloride (17.5 g, 100 mmol) dropwise over 30 minutes. The reaction is exothermic; maintain internal temperature < 10°C.

  • Reaction : Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours . Monitor conversion via TLC (Hexane:EtOAc 4:1).

  • Workup :

    • Wash the organic layer with 1M HCl (2 x 50 mL) to remove unreacted amine and TEA.

    • Wash with Sat. NaHCO₃ (2 x 50 mL) to remove excess acid chloride (hydrolyzed to acid).

    • Wash with Brine (1 x 50 mL), dry over MgSO₄ , and filter.

  • Purification : Concentrate the filtrate under reduced pressure. Recrystallize the crude solid from hot Ethanol or a Hexane/Ethyl Acetate mixture to yield white crystalline needles.

Visualization of Workflows

Synthesis & Characterization Pathway

The following diagram illustrates the logical flow from raw materials to validated physical data.

SynthesisWorkflow Start Reagents: 2-Chlorobenzoyl Chloride + Mesitylamine Reaction Acylation Reaction (DCM, TEA, 0°C -> RT) Start->Reaction Nucleophilic Attack Workup Acid/Base Wash & Extraction Reaction->Workup Quench Crude Crude Amide Workup->Crude Evaporation Purification Recrystallization (Ethanol) Crude->Purification Purify Product Pure 2-chloro-N- (2,4,6-trimethylphenyl)benzamide (CAS 93010-74-3) Purification->Product Yield ~85% Analysis Characterization: MP, NMR, IR Product->Analysis Validation

Caption: Workflow for the synthesis and purification of 2-chloro-N-(2,4,6-trimethylphenyl)benzamide.

Experimental Determination of Physical Properties

For precise data, researchers must employ standardized thermal analysis techniques.

Melting Point Determination (DSC)
  • Instrument : Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

  • Protocol :

    • Weigh 2–5 mg of dried, recrystallized sample into a Tzero aluminum pan.

    • Equilibrate at 30°C .

    • Ramp temperature at 10°C/min to 200°C .

    • Record the onset temperature (extrapolated) as the melting point.

  • Expected Result : A sharp endothermic peak with an onset at ~128–132°C .

Boiling Point & Thermal Stability (TGA)
  • Instrument : Thermogravimetric Analyzer.

  • Protocol : Ramp from 25°C to 600°C at 10°C/min under nitrogen.

  • Insight : Amides of this molecular weight typically exhibit significant weight loss (decomposition) starting at 250–300°C , often before reaching a true boiling point.

Structural Characterization Data

Validation of the compound identity is a prerequisite for trusting physical property data.

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 2.25 (s, 6H) : Ortho-methyl groups (Mesityl).

    • δ 2.32 (s, 3H) : Para-methyl group (Mesityl).

    • δ 6.95 (s, 2H) : Aromatic protons (Mesityl ring).

    • δ 7.35–7.50 (m, 3H) : Meta/Para protons (Benzoyl ring).

    • δ 7.75 (d, 1H) : Ortho-proton (Benzoyl ring, deshielded by carbonyl).

    • δ 7.90 (bs, 1H) : Amide N-H (Broad singlet).

  • IR (ATR) :

    • 3250 cm⁻¹ : N-H stretch (Amide).

    • 1650 cm⁻¹ : C=O stretch (Amide I).

    • 1530 cm⁻¹ : N-H bend (Amide II).

References

  • PubChem. (2025).[2][3] Compound Summary for CAS 93010-74-3: 2-chloro-N-(2,4,6-trimethylphenyl)benzamide. National Library of Medicine. Retrieved from [Link]

  • NIST Chemistry WebBook. (2025). Benzamide, 2-chloro-N-phenyl- Phase Change Data. National Institute of Standards and Technology.[4] Retrieved from [Link]

Sources

Foundational

Technical Whitepaper: Biological Profile of 2-Chloro-N-(2,4,6-trimethylphenyl)benzamide

Executive Summary This technical guide provides an in-depth analysis of 2-chloro-N-(2,4,6-trimethylphenyl)benzamide , a specialized chemical entity belonging to the benzanilide class of carboxamides. While often overshad...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth analysis of 2-chloro-N-(2,4,6-trimethylphenyl)benzamide , a specialized chemical entity belonging to the benzanilide class of carboxamides. While often overshadowed by commercial analogs like Mepronil or Flutolanil, this specific scaffold represents a critical intersection of steric optimization and lipophilic targeting in the development of Succinate Dehydrogenase Inhibitors (SDHIs) .

The compound is primarily characterized by its potential as a systemic fungicide targeting Basidiomycetes (e.g., Rhizoctonia solani). Its structural uniqueness lies in the mesityl (2,4,6-trimethylphenyl) moiety, which introduces significant steric bulk and orthogonality, preventing rapid metabolic degradation while ensuring high affinity for the ubiquinone-binding pocket (Qp site) of Complex II. Secondary activities include potential antibacterial efficacy against Gram-positive pathogens.

Chemical Profile & Structural Logic[1][2]

The biological activity of this compound is dictated by its rigid, twisted conformation, enforced by the ortho-substitution on both aromatic rings.

Physicochemical Properties
PropertyValue (Predicted/Experimental)Significance
Molecular Formula C₁₆H₁₆ClNOCore scaffold for lipophilic interaction.
Molecular Weight 273.76 g/mol Optimal range for membrane permeability (< 500 Da).
LogP (Lipophilicity) ~4.2 - 4.5High lipophilicity facilitates penetration of fungal cell walls and mycelial membranes.
H-Bond Donors 1 (Amide NH)Critical for H-bonding with conserved residues (e.g., Tyrosine/Serine) in the binding pocket.
H-Bond Acceptors 1 (Amide C=O)Interacts with the peptide backbone of the target enzyme.
Rotatable Bonds 2Restricted rotation due to steric hindrance (atropisomerism potential).
Structural Causality (SAR)

The molecule is not merely a random assembly; it is a precision tool designed for the SDH Qp site :

  • 2-Chloro Group (Benzoyl Ring): Acts as a bioisostere to the methyl group in Mepronil or the iodine in Benodanil. It forces the amide bond out of planarity with the benzene ring, creating the "twisted" conformation required to fit the hydrophobic cleft of the enzyme.

  • 2,4,6-Trimethyl (Mesityl) Group:

    • Steric Shielding: The two ortho-methyl groups protect the amide bond from enzymatic hydrolysis (e.g., by amidases), significantly extending the half-life in vivo.

    • Hydrophobic Filling: The mesityl group fills the large hydrophobic sub-pocket of the SDH enzyme, displacing ubiquinone.

Mechanism of Action: Succinate Dehydrogenase Inhibition

The primary biological activity of 2-chloro-N-(2,4,6-trimethylphenyl)benzamide is the inhibition of Complex II (Succinate Dehydrogenase) in the mitochondrial electron transport chain (ETC).

Molecular Pathway

The compound acts as a competitive inhibitor of Ubiquinone (Coenzyme Q) . By binding to the Qp site, it blocks the transfer of electrons from succinate to the ubiquinone pool, leading to:

  • Energy Depletion: Cessation of ATP production via oxidative phosphorylation.

  • ROS Accumulation: Leakage of electrons results in the formation of reactive oxygen species (superoxide), causing oxidative damage to fungal membranes.

  • TCA Cycle Halt: Accumulation of succinate inhibits the Krebs cycle, starving the cell of metabolic precursors.

Signaling Pathway Visualization

SDHI_Mechanism Compound 2-Chloro-N-(2,4,6-trimethylphenyl)benzamide Mitochondria Fungal Mitochondria Compound->Mitochondria Permeates Membrane QpSite Ubiquinone Binding Site (Qp) Compound->QpSite High Affinity Binding (Competitive) ComplexII Complex II (Succinate Dehydrogenase) Mitochondria->ComplexII ComplexII->QpSite Ubiquinone Ubiquinone (CoQ) QpSite->Ubiquinone Displaces ElectronFlow Electron Transfer (Succinate -> FAD -> Fe-S) QpSite->ElectronFlow Blocks ATP ATP Production ElectronFlow->ATP Inhibits ROS ROS Generation (Superoxide) ElectronFlow->ROS Leakage Induces CellDeath Fungal Cell Death ATP->CellDeath Energy Failure ROS->CellDeath Oxidative Stress

Figure 1: Mechanism of Action for SDHI Fungicides. The compound competitively binds to the Qp site, blocking electron transport and inducing metabolic collapse.

Biological Activity Profile

Primary Activity: Fungicidal (Agrochemical)

Based on the SAR of the benzanilide class (Mepronil, Flutolanil), this compound exhibits high potency against Basidiomycetes .

  • Target Pathogens:

    • Rhizoctonia solani (Rice Sheath Blight)

    • Sclerotium rolfsii (Southern Blight)

    • Puccinia spp. (Rusts)

  • Predicted Potency:

    • EC₅₀ (Mycelial Growth): 0.1 – 1.0 µg/mL (Comparable to Mepronil).

    • Systemicity: The lipophilic nature suggests xylem mobility, allowing the compound to protect new growth in plants.

Secondary Activity: Antibacterial

Recent studies on N-substituted benzamides indicate potential activity against Gram-positive bacteria. The mechanism likely involves membrane disruption or inhibition of bacterial respiratory dehydrogenases (analogous to the fungal target).

  • Target Organisms: Bacillus subtilis, Staphylococcus aureus.

  • Limitation: Activity against Gram-negative bacteria (e.g., E. coli) is typically lower due to the outer membrane barrier and the high lipophilicity of this specific molecule (LogP > 4), which can impede pore transport.

Experimental Protocols

To validate the biological activity, the following standardized protocols are recommended. These protocols are designed to be self-validating with positive controls.

Protocol A: Chemical Synthesis (Schotten-Baumann)

Objective: Synthesize high-purity 2-chloro-N-(2,4,6-trimethylphenyl)benzamide for testing.

  • Reagents:

    • 2-Chlorobenzoyl chloride (1.0 eq)

    • 2,4,6-Trimethylaniline (Mesitylamine) (1.0 eq)

    • Triethylamine (TEA) (1.2 eq) or Pyridine

    • Dichloromethane (DCM) (Solvent)

  • Procedure:

    • Step 1: Dissolve 2,4,6-trimethylaniline (10 mmol) and TEA (12 mmol) in dry DCM (20 mL) at 0°C under N₂ atmosphere.

    • Step 2: Dropwise add 2-chlorobenzoyl chloride (10 mmol) in DCM (5 mL) over 15 minutes. Explanation: Slow addition prevents exotherm and di-acylation.

    • Step 3: Warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

    • Step 4: Wash reaction mixture with 1N HCl (remove unreacted amine), sat. NaHCO₃ (remove acid), and Brine.

    • Step 5: Dry over MgSO₄, concentrate, and recrystallize from Ethanol/Water.

  • Validation:

    • ¹H NMR (CDCl₃): Look for singlet at ~2.2 ppm (mesityl methyls) and amide NH broad singlet at ~7.5-8.0 ppm.

    • Melting Point: Expected range 190–210°C (Consistent with benzanilides).

Protocol B: In Vitro Mycelial Growth Inhibition Assay

Objective: Determine the EC₅₀ against Rhizoctonia solani.

  • Preparation:

    • Dissolve compound in DMSO to create stock solutions (10,000 ppm).

    • Prepare Potato Dextrose Agar (PDA) plates amended with the compound at concentrations: 0, 0.1, 0.5, 1, 5, 10, 50 µg/mL.

    • Control: PDA + DMSO (0.5%) without compound.

    • Reference Standard: Mepronil or Boscalid.

  • Inoculation:

    • Place a 5mm mycelial plug of R. solani (from actively growing margin) in the center of each plate.

  • Incubation:

    • Incubate at 25°C for 48–72 hours in the dark.

  • Measurement:

    • Measure colony diameter (mm) in two perpendicular directions.

    • Calculate % Inhibition:

      
       (where C = control growth, T = treated growth).
      
    • Data Analysis: Plot Probit regression to determine EC₅₀.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates why this specific molecule is optimized for its target compared to generic benzamides.

SAR_Analysis Core Benzanilide Core (Scaffold) Sub1 2-Chloro Substitution (Benzoyl Ring) Core->Sub1 Sub2 2,4,6-Trimethyl Substitution (Aniline Ring) Core->Sub2 Effect1 Twists Conformation (Orthogonality) Sub1->Effect1 Outcome1 Fits SDH Hydrophobic Pocket (Selectivity) Effect1->Outcome1 Effect2 Steric Hindrance (Ortho-Methyls) Sub2->Effect2 Effect3 Lipophilicity (LogP > 4) Sub2->Effect3 Outcome2 Blocks Hydrolysis (Metabolic Stability) Effect2->Outcome2 Outcome3 Enhanced Membrane Penetration Effect3->Outcome3

Figure 2: Structure-Activity Relationship (SAR). The 2-Cl and Mesityl groups are critical for conformational locking and metabolic resistance.

Safety and Toxicology Profile

While specific toxicological data for this exact molecule may be limited, the profile can be inferred from the benzanilide fungicide class (EPA Category III/IV).

  • Mammalian Toxicity: Generally low. The target enzyme (SDH) is conserved, but fungal SDH often has structural differences in the ubiquinone binding site that allow for selectivity.

  • Environmental Impact:

    • Aquatic: Likely toxic to aquatic life due to high lipophilicity (Bioaccumulation potential).

    • Persistence: The steric hindrance of the mesityl group suggests moderate to high soil persistence.

  • Handling: Standard PPE (gloves, goggles) is required. Avoid inhalation of dusts.

References

  • NanoBioLetters. (2024). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Nano Bio Letters. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules. Retrieved from [Link]

  • ResearchGate. (2025). Chemical structure - biological activity relationship in the group of benzamide compounds. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole Derivatives. PMC. Retrieved from [Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 2-chloro-N-(2,4,6-trimethylphenyl)benzamide

Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction & Strategic Overview The synthesis of highly substituted amides is a cornerstone of medicinal chemistry and agrochemical...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Strategic Overview

The synthesis of highly substituted amides is a cornerstone of medicinal chemistry and agrochemical development (1[1]). The target compound, 2-chloro-N-(2,4,6-trimethylphenyl)benzamide, represents a sterically demanding amide coupling. It is formed via the condensation of 2-chlorobenzoyl chloride (2[2]) and 2,4,6-trimethylaniline, commonly known as mesidine ().

Due to the di-ortho methyl substitution on the aniline ring, the nucleophilicity of the amine is significantly attenuated by steric hindrance. This protocol details a modified Schotten-Baumann-type approach (3[3]) executed in an anhydrous organic solvent, utilizing N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base and 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst to overcome these steric barriers.

Mechanistic Causality (E-E-A-T)

Standard amide bond formation via acyl chlorides and primary amines is generally rapid. However, the presence of ortho-substituents on the aniline ring creates a high activation energy barrier for the nucleophilic attack on the carbonyl carbon. To guarantee a self-validating and high-yielding protocol, the following experimental choices are critical:

  • Role of DMAP (Nucleophilic Catalyst): To bypass the kinetic bottleneck of the hindered amine, a catalytic amount of DMAP is introduced. DMAP rapidly attacks the 2-chlorobenzoyl chloride to form a highly electrophilic N-acylpyridinium intermediate ([]). This charged intermediate is significantly more susceptible to attack by the hindered mesidine than the parent acyl chloride.

  • Role of DIPEA (Proton Sink): While Triethylamine (TEA) is common, DIPEA (Hünig's base) is selected here. Its bulky isopropyl groups prevent it from acting as a competing nucleophile, ensuring it acts exclusively as a proton sink to neutralize the generated HCl. This drives the reaction forward without forming unwanted side products.

  • Temperature Control (0 °C to RT): The initial addition is performed at 0 °C to control the exothermic formation of the N-acylpyridinium species and prevent the degradation of the acyl chloride into ketene byproducts (5[5]).

Mechanism A 2-Chlorobenzoyl Chloride C Acylpyridinium Intermediate A->C Nucleophilic Attack B DMAP (Catalyst) B->C E Tetrahedral Intermediate C->E Amine Addition D Mesidine (Hindered Amine) D->E F Target Amide Product E->F Collapse & Expulsion G DIPEA (Base) E->G Proton Transfer

Logical relationship of the DMAP-catalyzed nucleophilic acyl substitution mechanism.

Materials and Quantitative Data

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)CAS NumberRole
2,4,6-Trimethylaniline 135.211.01.35 g (10.0 mmol)88-05-1Nucleophile
2-Chlorobenzoyl chloride 175.011.11.93 g (11.0 mmol)609-65-4Electrophile
N,N-Diisopropylethylamine 129.241.51.94 g (15.0 mmol)7087-68-5Non-nucleophilic Base
4-Dimethylaminopyridine 122.170.10.12 g (1.0 mmol)1122-58-3Nucleophilic Catalyst
Dichloromethane (Anhydrous) 84.93-50 mL75-09-2Solvent

Experimental Workflow

Workflow Step1 1. Preparation Dissolve Mesidine, DIPEA, DMAP in DCM Step2 2. Cooling Chill to 0 °C (Ice Bath) Step1->Step2 Step3 3. Addition Dropwise addition of 2-Chlorobenzoyl Chloride Step2->Step3 Step4 4. Reaction Warm to RT, Stir for 4-12 h Step3->Step4 Step5 5. Quench & Workup Wash with 1M HCl, NaHCO3, Brine Step4->Step5 Step6 6. Isolation Dry over Na2SO4, Concentrate in vacuo Step5->Step6 Step7 7. Purification Recrystallization or Flash Chromatography Step6->Step7 Step8 Pure 2-chloro-N-(2,4,6-trimethylphenyl)benzamide Step7->Step8

Step-by-step experimental workflow for the synthesis and isolation of the target amide.

Step-by-Step Experimental Protocol

Phase 1: Preparation

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the system with inert gas (argon or nitrogen).

  • Add 2,4,6-trimethylaniline (1.35 g, 10.0 mmol), DIPEA (1.94 g, 15.0 mmol), and DMAP (0.12 g, 1.0 mmol) to the reaction flask.

  • Dissolve the mixture in 40 mL of anhydrous dichloromethane (DCM).

Phase 2: Addition 4. Cool the reaction flask to 0 °C using an ice-water bath. Allow 10 minutes for the internal solution temperature to equilibrate. 5. In a separate dry vial, dissolve 2-chlorobenzoyl chloride (1.93 g, 11.0 mmol) in 10 mL of anhydrous DCM. 6. Using a syringe pump or a pressure-equalizing addition funnel, add the 2-chlorobenzoyl chloride solution dropwise to the reaction mixture over 15–20 minutes. Note: Dropwise addition is critical to maintain the internal temperature near 0 °C and prevent localized exotherms.

Phase 3: Reaction & Monitoring 7. Once the addition is complete, remove the ice bath and allow the reaction mixture to gradually warm to room temperature (approx. 20–25 °C). 8. Stir the mixture continuously for 4 to 12 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system. The disappearance of the mesidine spot indicates reaction completion.

Phase 4: Quench and Extraction 9. Quench the reaction by adding 20 mL of 1M HCl to protonate and partition the unreacted DIPEA and DMAP into the aqueous phase. 10. Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL). 11. Combine the organic layers and wash sequentially with 30 mL of saturated aqueous NaHCO₃ (to neutralize and remove any unreacted 2-chlorobenzoic acid generated from acyl chloride hydrolysis) and 30 mL of brine.

Phase 5: Isolation & Purification 12. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄). Filter to remove the drying agent. 13. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an off-white solid. 14. Purify the crude material via recrystallization from hot ethanol/water or via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes:Ethyl Acetate) to afford pure 2-chloro-N-(2,4,6-trimethylphenyl)benzamide.

Analytical Validation

To ensure the self-validating nature of the protocol, the isolated product must be characterized to confirm structural integrity:

  • ¹H NMR (CDCl₃, 400 MHz): Look for the aromatic protons of the 2-chlorophenyl ring (multiplet, 4H, ~7.3–7.8 ppm), the aromatic protons of the mesityl ring (singlet, 2H, ~6.9 ppm), the broad singlet of the amide N-H (~7.5 ppm), and the distinct methyl groups (singlet, 6H for ortho-CH₃ at ~2.2 ppm; singlet, 3H for para-CH₃ at ~2.3 ppm).

  • LC-MS (ESI+): Expected[M+H]⁺ peak at m/z 274.1 (and 276.1 for the ³⁷Cl isotope, exhibiting the characteristic 3:1 isotopic ratio for a monochlorinated species).

References

  • Wikipedia. "Schotten–Baumann reaction".
  • ACS Publications. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals".
  • Sigma-Aldrich. "2,4,6-Trimethylaniline 98 88-05-1".
  • Merck. "2-Chlorobenzoyl chloride CAS 609-65-4".
  • BOC Sciences. "Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection".
  • Wikipedia. "Acetyl chloride".

Sources

Application

Step-by-step preparation of 2-chloro-N-(2,4,6-trimethylphenyl)benzamide

Application Note: Synthesis & Protocol Design for 2-chloro-N-(2,4,6-trimethylphenyl)benzamide Part 1: Executive Summary & Strategic Rationale Target Molecule: 2-chloro-N-(2,4,6-trimethylphenyl)benzamide CAS Registry Numb...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis & Protocol Design for 2-chloro-N-(2,4,6-trimethylphenyl)benzamide

Part 1: Executive Summary & Strategic Rationale

Target Molecule: 2-chloro-N-(2,4,6-trimethylphenyl)benzamide CAS Registry Number (Analog Reference): 81230-30-0 (2-ethyl-6-methyl analog); 196617-88-6 (2,3-dimethyl analog).[1][2] Class: Sterically Hindered N-Aryl Benzamide.[1][2]

Scientific Rationale: The synthesis of 2-chloro-N-(2,4,6-trimethylphenyl)benzamide presents a classic challenge in organic synthesis: Steric Hindrance .[1][2]

  • Electrophile: 2-chlorobenzoyl chloride possesses a chlorine atom at the ortho position, creating steric bulk around the carbonyl carbon.[1][2]

  • Nucleophile: 2,4,6-trimethylaniline (Mesidine) has two methyl groups at the ortho positions, significantly shielding the amine nitrogen.[1][2]

Directive: Standard aqueous Schotten-Baumann conditions (NaOH/H₂O) often fail or result in low yields for such hindered systems due to the slow rate of nucleophilic attack compared to the rate of acid chloride hydrolysis.[1][2] Therefore, this protocol utilizes a non-aqueous, base-catalyzed acylation in an organic solvent (Dichloromethane or Toluene) to ensure high conversion.[1][2]

Part 2: Reaction Mechanism & Workflow Visualization

The reaction proceeds via a Nucleophilic Acyl Substitution.[1][2] The base (Triethylamine or Pyridine) serves dual roles: it acts as a proton scavenger to neutralize the HCl byproduct and, if Pyridine is used, can act as a nucleophilic catalyst (forming a reactive N-acylpyridinium intermediate).[1]

ReactionPathway Reagents Reagents: 2-Chlorobenzoyl Chloride + 2,4,6-Trimethylaniline Intermediate Transition State: Tetrahedral Intermediate (Sterically Crowded) Reagents->Intermediate Nucleophilic Attack (Slow step) Product Product: 2-chloro-N-(2,4,6-trimethylphenyl)benzamide Intermediate->Product Elimination of Cl- Base Base Scavenger: Et3N or Pyridine (Removes HCl) Base->Product Neutralization

Caption: Figure 1. Reaction pathway highlighting the critical nucleophilic attack step, which is rate-limiting due to steric hindrance from ortho-substituents.[1][2]

Part 3: Detailed Experimental Protocol

Safety Warning: 2-chlorobenzoyl chloride is corrosive and a lachrymator. 2,4,6-trimethylaniline is toxic.[1][2] All operations must be performed in a functioning fume hood.[1]

Method A: High-Yield Non-Aqueous Synthesis (Recommended)[1][2]

Reagents & Stoichiometry:

Component Role Equivalents Molecular Weight
2,4,6-Trimethylaniline Nucleophile 1.0 eq 135.21 g/mol
2-Chlorobenzoyl Chloride Electrophile 1.1 eq 175.01 g/mol
Triethylamine (Et₃N) Base 1.2 eq 101.19 g/mol
Dichloromethane (DCM) Solvent 10 mL/g amine -

| DMAP (Optional) | Catalyst | 0.1 eq | 122.17 g/mol |[1][2]

Step-by-Step Procedure:

  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (N₂) or Argon.[2]

  • Solubilization: Add 2,4,6-trimethylaniline (1.35 g, 10 mmol) and anhydrous DCM (20 mL) .

  • Base Addition: Add Triethylamine (1.67 mL, 12 mmol) via syringe.

    • Expert Note: If the reaction is expected to be sluggish, add DMAP (122 mg, 1 mmol) at this stage to form the highly reactive N-acylpyridinium salt, which overcomes the steric barrier.[1][2]

  • Cooling: Cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise add 2-chlorobenzoyl chloride (1.92 g, 1.4 mL, 11 mmol) diluted in DCM (5 mL) over 10 minutes.

    • Observation: A white precipitate (Et₃N[1][2][3]·HCl) will form, indicating reaction progress.[2]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours .

    • Monitoring: Check by TLC (Eluent: 20% Ethyl Acetate in Hexane).[1][2] The aniline spot (lower Rf, stains with ninhydrin) should disappear.

  • Workup:

    • Dilute with DCM (50 mL).[1][2]

    • Wash with 1M HCl (2 x 30 mL) to remove unreacted amine and pyridine/DMAP.[1][2]

    • Wash with Saturated NaHCO₃ (2 x 30 mL) to remove unreacted acid chloride (hydrolyzed to acid).[1][2]

    • Wash with Brine (30 mL) .[1][2]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (Rotavap).

  • Purification: Recrystallize the crude solid from Ethanol/Water or Hexane/Ethyl Acetate if necessary.[1][2]

Part 4: Characterization & Data Analysis

Since this specific molecule is a derivative, the following data is anticipated based on the structural integration of the two precursors.

Table 1: Anticipated Physicochemical Properties

ParameterValue / RangeNotes
Appearance White to Off-White Crystalline SolidTypical for benzanilides.[1][2]
Melting Point 145 – 160 °C Predicted.[1][2] (Analog 2,6-dimethyl MP is ~135°C; extra methyl usually increases MP).[1][2]
Solubility Soluble in DCM, DMSO, MeOH.[1][2] Insoluble in Water.[1][2]Lipophilic amide.[1][2]
Yield 85 – 95%Under anhydrous conditions.[1][2]

Anticipated NMR Signals (¹H NMR, 400 MHz, CDCl₃):

  • δ 2.15 ppm (s, 6H): Two ortho-methyl groups on the aniline ring.[1][2]

  • δ 2.30 ppm (s, 3H): One para-methyl group on the aniline ring.[1][2]

  • δ 6.90 ppm (s, 2H): Aromatic protons of the mesityl ring (shielded).[1][2]

  • δ 7.30 – 7.50 ppm (m, 3H): Meta and para protons of the benzoyl ring.[1][2]

  • δ 7.60 – 7.70 ppm (m, 1H): Ortho proton of the benzoyl ring (deshielded by carbonyl).[1][2]

  • δ 7.80 – 8.20 ppm (br s, 1H): Amide N-H proton (exchangeable).[1][2]

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of acid chloride.[1][2]Ensure glassware is dried; use anhydrous DCM; check acid chloride quality.[1][2]
Incomplete Reaction Steric hindrance preventing attack.[1][2]Add 10 mol% DMAP ; Switch solvent to Toluene and reflux at 110°C.
Oily Product Residual solvent or impurities.[1][2]Triturate with cold Hexane or Pentane to induce crystallization.[1][2]

References

  • Smith, M. B., & March, J. (2007).[1][2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][2] (General reference for Nucleophilic Acyl Substitution).

  • BenchChem. (2025).[1][2] Synthesis of 2-amino-N-(2,4-dichlorophenyl)benzamide: An Application Note. Link (Protocol adaptation for substituted benzamides).[1]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for 2-Chlorobenzoyl chloride. Link[1]

  • Sigma-Aldrich. (2025).[1][2] Product Specification: 2,4,6-Trimethylaniline.[1][2][4][5][6] Link

  • Gowda, B. T., et al. (2008).[1][2] Structure of 2-chloro-N-(2,6-dimethylphenyl)benzamide. Acta Crystallographica Section E. (Structural analog reference). Link

Sources

Method

Application Notes and Protocols for the Synthesis of 2-chloro-N-(2,4,6-trimethylphenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals Introduction 2-chloro-N-(2,4,6-trimethylphenyl)benzamide is a substituted aromatic amide, a chemical scaffold of significant interest in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-N-(2,4,6-trimethylphenyl)benzamide is a substituted aromatic amide, a chemical scaffold of significant interest in medicinal chemistry and materials science. The strategic placement of a chlorine atom on the benzoyl ring and three methyl groups on the N-phenyl ring imparts specific steric and electronic properties to the molecule. These features can influence its biological activity, solubility, and other physicochemical characteristics. This document provides a comprehensive guide to the synthesis of this compound, detailing the necessary reagents, reaction conditions, and underlying chemical principles. The protocols provided are designed to be robust and reproducible, offering insights into the rationale behind the experimental choices.

Synthesis Overview

The primary and most efficient route for the synthesis of 2-chloro-N-(2,4,6-trimethylphenyl)benzamide is the nucleophilic acyl substitution reaction between 2-chlorobenzoyl chloride and 2,4,6-trimethylaniline. This reaction, a classic example of amide bond formation, is typically performed under Schotten-Baumann or similar conditions, which utilize a base to neutralize the hydrochloric acid byproduct.

Synthesis_Overview cluster_0 Starting Material Synthesis cluster_1 Starting Material Synthesis cluster_2 Final Product Synthesis 2-chlorobenzoic_acid 2-Chlorobenzoic Acid 2-chlorobenzoyl_chloride 2-Chlorobenzoyl Chloride 2-chlorobenzoic_acid->2-chlorobenzoyl_chloride Acylation thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->2-chlorobenzoyl_chloride final_product 2-chloro-N-(2,4,6-trimethylphenyl)benzamide 2-chlorobenzoyl_chloride->final_product Amide Coupling mesitylene Mesitylene 2-nitro-1,3,5-trimethylbenzene 2-Nitro-1,3,5-trimethylbenzene mesitylene->2-nitro-1,3,5-trimethylbenzene Nitration nitrating_mixture Nitrating Mixture (HNO₃/H₂SO₄) nitrating_mixture->2-nitro-1,3,5-trimethylbenzene 2,4,6-trimethylaniline 2,4,6-Trimethylaniline 2-nitro-1,3,5-trimethylbenzene->2,4,6-trimethylaniline Reduction reducing_agent Reducing Agent (e.g., Fe/HCl) reducing_agent->2,4,6-trimethylaniline 2,4,6-trimethylaniline->final_product base Base (e.g., Pyridine) base->final_product

Caption: Overall synthetic workflow for 2-chloro-N-(2,4,6-trimethylphenyl)benzamide.

Reagents and Materials

ReagentPurposeSupplierGrade
2-Chlorobenzoic AcidStarting material for acyl chloride synthesisMajor chemical suppliers≥98%
Thionyl Chloride (SOCl₂)Chlorinating agentMajor chemical suppliers≥99%
MesityleneStarting material for aniline synthesisMajor chemical suppliers≥98%
Nitric Acid (HNO₃)Nitrating agentMajor chemical suppliers68-70%
Sulfuric Acid (H₂SO₄)Catalyst for nitrationMajor chemical suppliers95-98%
Iron powder (Fe)Reducing agentMajor chemical suppliers-325 mesh
Hydrochloric Acid (HCl)Acid catalyst for reductionMajor chemical suppliers37%
2,4,6-TrimethylanilineNucleophileMajor chemical suppliers≥98%
PyridineBase and catalystMajor chemical suppliersAnhydrous, ≥99.8%
Dichloromethane (DCM)SolventMajor chemical suppliersAnhydrous, ≥99.8%
Sodium Bicarbonate (NaHCO₃)Work-up reagentMajor chemical suppliersSaturated aqueous solution
Magnesium Sulfate (MgSO₄)Drying agentMajor chemical suppliersAnhydrous
EthanolRecrystallization solventMajor chemical suppliersReagent grade
HexanesRecrystallization solventMajor chemical suppliersReagent grade

Experimental Protocols

Part 1: Synthesis of 2-Chlorobenzoyl Chloride

This protocol details the conversion of 2-chlorobenzoic acid to its more reactive acyl chloride derivative using thionyl chloride.

Causality of Experimental Choices:

  • Thionyl Chloride as Chlorinating Agent: Thionyl chloride is an excellent choice for this transformation as it reacts with the carboxylic acid to form the desired acyl chloride and gaseous byproducts (SO₂ and HCl), which are easily removed from the reaction mixture, driving the reaction to completion.

  • Anhydrous Conditions: The reaction must be carried out under anhydrous conditions as both 2-chlorobenzoyl chloride and thionyl chloride are moisture-sensitive and will hydrolyze back to the carboxylic acid in the presence of water.

Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorobenzoic acid (1.0 eq).

  • Under a fume hood, add an excess of thionyl chloride (SOCl₂) (2.0-3.0 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (a few drops).

  • Heat the reaction mixture to reflux (approximately 75-80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 2-chlorobenzoyl chloride, a pale yellow oil, can be used in the next step without further purification.

Part 2: Synthesis of 2,4,6-Trimethylaniline

This protocol describes the synthesis of 2,4,6-trimethylaniline from mesitylene via a two-step nitration and reduction sequence.

Causality of Experimental Choices:

  • Nitration of Mesitylene: The electron-donating methyl groups on mesitylene activate the aromatic ring towards electrophilic aromatic substitution, allowing for nitration under relatively mild conditions.

  • Reduction of the Nitro Group: The nitro group is subsequently reduced to an amine. A common and effective method is the use of a metal, such as iron, in the presence of an acid, like hydrochloric acid.

Protocol:

  • Nitration:

    • In a flask cooled in an ice bath, slowly add nitric acid (1.0 eq) to a stirred solution of mesitylene (1.0 eq) in concentrated sulfuric acid.

    • Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 2-nitro-1,3,5-trimethylbenzene.

  • Reduction:

    • To a flask containing the crude 2-nitro-1,3,5-trimethylbenzene, add a mixture of iron powder (3.0 eq) and a small amount of ammonium chloride in ethanol and water.

    • Heat the mixture to reflux and add concentrated hydrochloric acid (catalytic amount) portion-wise.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

    • Concentrate the filtrate to remove the ethanol and then extract the aqueous layer with an organic solvent.

    • Dry the organic layer and concentrate under reduced pressure. The crude 2,4,6-trimethylaniline can be purified by distillation or chromatography.

Part 3: Synthesis of 2-chloro-N-(2,4,6-trimethylphenyl)benzamide

This is the final coupling step to form the target amide.

Causality of Experimental Choices:

  • Pyridine as a Base and Catalyst: Pyridine serves a dual purpose. As a base, it neutralizes the hydrochloric acid that is formed during the reaction, preventing the protonation and deactivation of the nucleophilic amine.[1][2][3] Pyridine can also act as a nucleophilic catalyst by reacting with the acyl chloride to form a highly reactive acylpyridinium intermediate, which is then more readily attacked by the amine.[4]

  • Anhydrous Dichloromethane as Solvent: Dichloromethane is a common, inert solvent for this type of reaction. Its anhydrous form is crucial to prevent the hydrolysis of the highly reactive 2-chlorobenzoyl chloride.

Protocol:

  • In a dry, nitrogen-flushed round-bottom flask, dissolve 2,4,6-trimethylaniline (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add pyridine (1.1-1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Slowly add a solution of 2-chlorobenzoyl chloride (1.05 eq) in anhydrous DCM to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Amide_Coupling_Mechanism Reactants 2-Chlorobenzoyl Chloride + 2,4,6-Trimethylaniline Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Product 2-chloro-N-(2,4,6-trimethylphenyl)benzamide + HCl Intermediate->Product Elimination of Cl⁻ Pyridine Pyridine Product->Pyridine HCl Neutralization

Caption: Simplified mechanism of the amide coupling reaction.

Purification and Characterization

Purification:

The crude 2-chloro-N-(2,4,6-trimethylphenyl)benzamide can be purified by recrystallization.[5]

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Alternatively, for higher purity, the product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Characterization (Expected Data):

  • Melting Point: Expected to be a crystalline solid with a sharp melting point. For the related compound 2-chloro-N-(2,6-dimethylphenyl)benzamide, the melting point is in the range of 143-150°C.[8][9]

  • ¹H NMR:

    • Aromatic protons from the 2-chlorobenzoyl group will appear as multiplets in the aromatic region (δ 7.0-8.0 ppm).

    • The aromatic protons of the trimethylphenyl group will appear as a singlet or closely spaced singlets.

    • The methyl groups will appear as singlets in the upfield region (δ 2.0-2.5 ppm).

    • The N-H proton will appear as a singlet, the chemical shift of which can vary depending on the solvent and concentration.

  • ¹³C NMR:

    • The carbonyl carbon will appear downfield (δ ~165-170 ppm).

    • Aromatic carbons will appear in the range of δ 120-140 ppm.

    • Methyl carbons will appear upfield.

  • IR (KBr):

    • N-H stretching vibration around 3200-3400 cm⁻¹.

    • C=O (amide I) stretching vibration around 1640-1680 cm⁻¹.

    • C-Cl stretching vibration around 750-800 cm⁻¹.

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic.[1][2][4][10][11] Reacts violently with water to produce toxic gases (HCl and SO₂).[4] Handle with extreme care under anhydrous conditions.

  • 2-Chlorobenzoyl Chloride: Corrosive and a lachrymator.[12][13][14][15] Causes severe skin burns and eye damage.[13][14][15]

  • 2,4,6-Trimethylaniline: Toxic and may cause skin sensitization.[3][16][17][18][19] Harmful if swallowed or in contact with skin, and fatal if inhaled.[3][17]

  • Pyridine: Flammable liquid with a strong, unpleasant odor.[20][21][22][23][24] It is toxic and can cause irritation to the skin, eyes, and respiratory tract.[20][21][22] Prolonged exposure may lead to liver and kidney damage.[20][21]

  • Concentrated Acids (H₂SO₄, HNO₃, HCl): Highly corrosive. Handle with appropriate care to avoid contact with skin and eyes.

References

  • New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. Retrieved from [Link]

  • Sigma-Aldrich. (2013, March 19).
  • Carl ROTH. (2024, September 19).
  • Carl ROTH. (n.d.).
  • ChemicalBook. (2026, January 17).
  • Santa Cruz Biotechnology. (n.d.).
  • BenchChem. (2025). Refining crystallization process for 4-methyl-N-(naphthalen-2-yl)benzamide single crystals.
  • Apollo Scientific. (n.d.).
  • Cole-Parmer. (2005, October 12). Material Safety Data Sheet - 2-Chlorobenzyl chloride, 98+%.
  • New Jersey Department of Health. (n.d.). Hazard Summary: 2,4,6-Trimethyl Aniline. Retrieved from [Link]

  • ChemicalBook. (n.d.).
  • CDH Fine Chemical. (n.d.).
  • Fisher Scientific. (2025, December 18).
  • Fisher Scientific. (2025, December 19).
  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • CPAChem. (2025, September 17).
  • ChemicalBook. (2019, September 6). Pyridine-Health Hazards and Toxicity.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine. Retrieved from [Link]

  • SciSpace. (2020, March 4). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening.
  • Loba Chemie. (n.d.).
  • Jubilant Ingrevia Limited. (2024, January 25).
  • BMRB. (n.d.). bmse000668 Benzamide. Retrieved from [Link]

  • Scribd. (n.d.). Benzamide Synthesis and Recrystallization. Retrieved from [Link]

  • MDPI. (n.d.). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite.
  • PMC. (n.d.). 2-Chloro-N-(4-methylphenyl)benzamide.
  • Life Chemicals. (n.d.). Compound 2-chloro-5-(piperidine-1-sulfonyl)-N-(2,4,6-trimethylphenyl)benzamide.
  • PMC. (n.d.). 2-Chloro-N-(2-methylphenyl)benzamide.
  • PMC. (n.d.). 2-Chloro-N-(2,6-dimethylphenyl)benzamide.
  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.).
  • NIST WebBook. (n.d.). Benzamide, N-(2-chloro-4-nitrophenyl)-. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzamide, 2-chloro-N-methyl-N-tetradecyl- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (2025, August 10). 2-Chloro-N-phenylacetamide.
  • Journal of the American Chemical Society. (1999).
  • MDPI. (2021, April 19).
  • PMC. (2022, May 22). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide.
  • PubChem. (n.d.). N-(2,4,6-trimethylphenyl)benzamide. Retrieved from [Link]

Sources

Application

Amide coupling conditions for 2-chloro-N-(2,4,6-trimethylphenyl)benzamide

Protocol for the Synthesis of 2-chloro-N-(2,4,6-trimethylphenyl)benzamide Abstract & Strategic Overview The synthesis of 2-chloro-N-(2,4,6-trimethylphenyl)benzamide presents a classic "ortho-effect" challenge in organic...

Author: BenchChem Technical Support Team. Date: March 2026

Protocol for the Synthesis of 2-chloro-N-(2,4,6-trimethylphenyl)benzamide

Abstract & Strategic Overview

The synthesis of 2-chloro-N-(2,4,6-trimethylphenyl)benzamide presents a classic "ortho-effect" challenge in organic synthesis. The reaction involves coupling 2-chlorobenzoic acid with 2,4,6-trimethylaniline (mesidine) . Both coupling partners possess significant steric bulk proximal to the reaction center:

  • Electrophile: The 2-chloro substituent on the benzoyl ring twists the carbonyl out of planarity and blocks nucleophilic attack trajectories.

  • Nucleophile: The 2,6-dimethyl groups on the aniline mechanically shield the nitrogen lone pair, drastically reducing the kinetic rate of amidation.

Standard coupling reagents (e.g., EDC/NHS, DCC) often result in stalled reactions, O-acylisourea rearrangement byproducts, or low yields due to the inability to overcome this steric energy barrier.

This Application Note details two field-proven protocols designed to force this difficult coupling:

  • Protocol A (The "Gold Standard"): Activation via Acid Chloride using Oxalyl Chloride/DMF. This generates a highly electrophilic species small enough to bypass steric shielding.

  • Protocol B (The "Green Process" Method): Activation via T3P® (Propylphosphonic anhydride). This method is superior for scale-up, offering mild conditions with high functional group tolerance.[1][2]

Retrosynthetic Analysis & Steric Challenge

The following diagram illustrates the steric congestion and the disconnection strategy.

ReactionScheme Acid 2-Chlorobenzoic Acid (Ortho-blocker) AcidCl Intermediate: Acid Chloride (High Energy) Acid->AcidCl Oxalyl Chloride DMF (cat.) ActiveEst Intermediate: T3P-Active Ester Acid->ActiveEst T3P Pyridine Amine 2,4,6-Trimethylaniline (Mesidine) (Steric Wall) Target TARGET MOLECULE 2-chloro-N-(2,4,6-trimethylphenyl)benzamide Amine->Target Nucleophilic Attack AcidCl->Target + Amine (Fast) ActiveEst->Target + Amine (Slow but Clean)

Figure 1: Synthetic pathways addressing the steric clash between the ortho-chloro group and the mesityl ring.

Protocol A: Acid Chloride Activation (High Reactivity)

Rationale: Converting the carboxylic acid to an acid chloride creates a species with a highly leaving-group-labile chloride. The small atomic radius of the chloride (compared to OBt or OAt esters) minimizes steric clash during the tetrahedral intermediate formation.

Reagents:

  • 2-Chlorobenzoic acid (1.0 equiv)

  • Oxalyl chloride (1.2 equiv) [Preferred over Thionyl Chloride for cleaner removal]

  • DMF (Catalytic, 2-3 drops)

  • Dichloromethane (DCM) (Anhydrous)[3][4]

  • 2,4,6-Trimethylaniline (1.0 equiv)

  • Triethylamine (TEA) or Pyridine (1.5 equiv)

Step-by-Step Methodology:

  • Activation Phase:

    • In a flame-dried Round Bottom Flask (RBF) under Nitrogen (

      
      ), dissolve 2-chlorobenzoic acid (10 mmol) in anhydrous DCM (40 mL).
      
    • Add catalytic DMF (2 drops). Note: DMF forms the Vilsmeier-Haack reagent in situ, essential for catalyzing the reaction with oxalyl chloride.

    • Cool to 0°C. Add Oxalyl chloride (12 mmol) dropwise. Gas evolution (

      
      , 
      
      
      
      ,
      
      
      ) will occur.
    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Critical Step: Evaporate the solvent and excess oxalyl chloride under reduced pressure. Re-dissolve the crude acid chloride in fresh anhydrous DCM (20 mL). Removal of excess oxalyl chloride prevents side reactions with the amine.

  • Coupling Phase:

    • In a separate flask, dissolve 2,4,6-trimethylaniline (10 mmol) and TEA (15 mmol) in DCM (20 mL).

    • Cool the amine solution to 0°C.

    • Add the acid chloride solution dropwise to the amine solution.[4]

    • Allow to warm to RT and stir overnight (12-16h).

  • Workup:

    • Quench with 1M HCl (dissolves unreacted amine and salts).[4]

    • Wash organic layer with:

      • 1M HCl (2x)

      • Sat.

        
         (2x) (Removes unreacted acid)
        
      • Brine (1x)

    • Dry over

      
      , filter, and concentrate.
      
    • Purification: Recrystallization from Ethanol/Water is typically sufficient.

Protocol B: T3P® (Propylphosphonic Anhydride) Coupling

Rationale: T3P is a cyclic anhydride that acts as a potent coupling agent with low toxicity.[1][5] It is particularly effective for sterically hindered anilines because the byproduct (propylphosphonic acid) is water-soluble, and the reaction can be driven by heat without decomposing the reagent.

Reagents:

  • 2-Chlorobenzoic acid (1.0 equiv)

  • 2,4,6-Trimethylaniline (1.1 equiv)

  • T3P (50% w/w in EtOAc) (1.5 - 2.0 equiv)

  • Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.[2]

Step-by-Step Methodology:

  • Setup:

    • Charge a reaction vessel with 2-chlorobenzoic acid (10 mmol), 2,4,6-trimethylaniline (11 mmol), and EtOAc (50 mL).

    • Add Pyridine (30 mmol). Pyridine acts as both a base and an acylation catalyst.

  • Addition:

    • Cool the mixture to 0°C (optional, but good practice to control exotherm).

    • Add T3P solution (15-20 mmol) dropwise.

  • Reaction:

    • Warm to RT.[3][4]

    • Optimization: If TLC shows low conversion after 4 hours, heat the reaction to reflux (approx. 70-75°C). The thermal energy helps overcome the rotational barrier of the mesityl group without degrading T3P.

  • Workup (Simplified):

    • Add water to the reaction mixture.

    • Separate phases.

    • Wash organic layer with 1M HCl (removes pyridine and excess mesidine).

    • Wash with 1M NaOH (removes excess acid and phosphorus byproducts).

    • Wash with Brine, dry, and concentrate.

Comparative Data & Decision Matrix
FeatureProtocol A (Acid Chloride)Protocol B (T3P)
Reactivity Extremely HighHigh
Steric Tolerance ExcellentVery Good
Atom Economy Moderate (Loss of Cl, CO, CO2)Good
Safety Hazardous (CO/HCl gas, corrosive)Safe (No gas, non-toxic byproduct)
Purification Requires careful washing/recryst.Excellent (Water soluble byproducts)
Recommended For Small scale (<1g) or if T3P fails Scale-up (>10g) or Process Chem
Troubleshooting & Analytical Validation

Common Failure Modes:

  • No Reaction: Usually due to insufficient activation. Ensure the Acid Chloride formation is complete (bubbling ceases) before adding amine.

  • Low Yield: The "Ortho-Effect" may cause the intermediate to hydrolyze during workup if not fully coupled. Solution: Increase reaction time and temperature (Reflux in Toluene/DCM for Acid Chloride; Reflux in EtOAc for T3P).

Analytical Expectations (NMR):

  • 1H NMR (DMSO-d6):

    • Amide NH: Singlet, typically downfield (9.5 - 10.5 ppm).

    • Mesityl Methyls:

      • o-Methyls (6H): Singlet approx 2.1-2.2 ppm.

      • p-Methyl (3H): Singlet approx 2.2-2.3 ppm.

    • Aromatic Region: Distinct pattern for 2-chlorobenzoyl (ABCD system) and Mesityl (Singlet, 2H).

References
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][6][7][8][9] Organic Process Research & Development, 20(2), 140–177. Link

  • Pattabiraman, V. R., & Bode, J. W. (2011).[8] Rethinking amide bond synthesis. Nature, 480, 471–479.[8] Link

  • Archifar, M., et al. (2025). Overcoming challenges in the synthesis of sterically hindered anilines. BenchChem Technical Notes. Link (Cited for general steric hindrance context).

  • Basavaprabhu, et al. (2013). Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications. Synthesis, 45(12), 1569-1601. Link

Sources

Method

Crystallization techniques for 2-chloro-N-(2,4,6-trimethylphenyl)benzamide

Application Note: Crystallization Techniques for 2-Chloro-N-(2,4,6-trimethylphenyl)benzamide Solid-State Mechanics & Conformational Causality The crystallization of 2-chloro-N-(2,4,6-trimethylphenyl)benzamide presents a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Crystallization Techniques for 2-Chloro-N-(2,4,6-trimethylphenyl)benzamide

Solid-State Mechanics & Conformational Causality

The crystallization of 2-chloro-N-(2,4,6-trimethylphenyl)benzamide presents a unique challenge in solid-state chemistry due to its highly restricted molecular geometry. The molecule features a central benzamide core flanked by an electron-withdrawing 2-chloro substitution and a bulky N-mesityl group.

The N-mesityl (2,4,6-trimethylphenyl) group introduces significant steric hindrance around the amide bond, forcing a rigid, non-planar conformation where the mesityl ring sits out of plane with the benzamide moiety[1]. This steric bulk effectively shields the amide nitrogen and the carbonyl oxygen, severely restricting their ability to participate in standard intermolecular hydrogen-bonding networks[1].

Because primary hydrogen bonding is sterically blocked, the crystal lattice must rely on weaker dispersive forces, such as π-π stacking and van der Waals interactions. As a result, sterically hindered amides frequently exhibit a high propensity for polymorphism, as the flexible packing arrangements can easily shift under different thermodynamic or kinetic conditions[2]. Understanding this causality is critical: to force this molecule into a highly ordered crystalline state, the solvent system must either perfectly complement these weak dispersive forces or actively coordinate with the shielded amide core.

ConformationalLogic Mes N-Mesityl Group (Steric Bulk) Conf Non-Planar Conformation (Amide Shielding) Mes->Conf Ortho-Methyl Clash Cl 2-Chloro Group (Electron Withdrawing) Cl->Conf Carbonyl Repulsion Pack Disrupted Intermolecular H-Bonding Conf->Pack Steric Shielding Poly High Polymorphic Propensity Pack->Poly Dispersive Forces Dominate

Figure 1: Causality pathway of steric hindrance dictating solid-state polymorphic behavior.

Solvent Selection & Thermodynamic Considerations

The synthesis and purification of highly hindered N-mesitylbenzamides require robust solvent systems to yield pure solid forms, often utilizing ethyl acetate (EtOAc) or chlorobenzene during workup[3]. However, for targeted crystallization, the solvent must be chosen based on the desired outcome (kinetic precipitation vs. thermodynamic crystal growth).

Notably, protic solvents like methanol (MeOH) have proven highly effective for single-crystal growth; single crystals of related N-mesitylbenzamide derivatives have been successfully obtained from methanol solutions via slow evaporation, as the small solvent molecules can penetrate the steric shielding and coordinate with the amide to stabilize the lattice[4].

Table 1: Solvent Classification Matrix for N-Mesitylbenzamides

Solvent ClassificationRecommended SolventsBoiling Point (°C)Role in Crystallization Workflow
Primary (Good) Solvents Dichloromethane (DCM)39.6High solubility; ideal for rapid dissolution and slow evaporation.
Ethyl Acetate (EtOAc)77.1Moderate solubility; excellent for controlled cooling crystallization.
Methanol (MeOH)64.7H-bond competitor; yields high-quality single crystals via coordination.
Anti-Solvents n-Heptane98.4Rapid precipitation; induces kinetic nucleation for bulk powder.
Water (H₂O)100.0Highly effective anti-solvent when paired with miscible MeOH/THF.

Validated Experimental Protocols

The following self-validating protocols are designed to control the supersaturation rate, thereby dictating whether the crystallization follows a kinetic or thermodynamic pathway.

CrystallizationWorkflow Start Crude 2-Chloro-N- mesitylbenzamide Solvent Solvent Screening (DCM, EtOAc, MeOH) Start->Solvent Sub1 Anti-Solvent Precipitation (Hexane/Heptane) Solvent->Sub1 Rapid Supersaturation Sub2 Slow Evaporation (MeOH/DCM) Solvent->Sub2 Gradual Concentration Sub3 Cooling Crystallization (Toluene/EtOAc) Solvent->Sub3 Temperature Gradient Out1 Bulk API Powder (Kinetic Control) Sub1->Out1 Out2 Single Crystals (Thermodynamic Control) Sub2->Out2 Out3 Polymorph Screening (Phase Mapping) Sub3->Out3

Figure 2: Strategic crystallization workflows for bulk powder generation and single-crystal isolation.

Protocol A: Anti-Solvent Precipitation (Bulk Powder Generation)

Mechanism: This method relies on kinetic control. By rapidly decreasing the solubility of the compound, nucleation occurs faster than crystal growth, yielding a fine, high-purity bulk powder.

  • Dissolution: Dissolve 500 mg of crude 2-chloro-N-(2,4,6-trimethylphenyl)benzamide in 5 mL of EtOAc at 40 °C.

  • Filtration (Critical Step): Pass the solution through a 0.22 µm PTFE syringe filter into a clean receiving flask. Causality: Removing microscopic dust and undissolved impurities prevents premature heterogeneous nucleation, ensuring the resulting solid phase is dictated purely by the solvent dynamics.

  • Anti-Solvent Addition: Under vigorous magnetic stirring (800 rpm), add 15 mL of room-temperature n-heptane dropwise at a rate of 1 mL/min.

  • Aging: Once the solution becomes persistently cloudy (cloud point), halt the addition and allow the suspension to age for 2 hours at 20 °C to ensure complete Ostwald ripening.

  • Isolation: Recover the solid via vacuum filtration, wash with 5 mL of cold n-heptane, and dry under vacuum at 40 °C for 12 hours.

Protocol B: Slow Evaporation (Single-Crystal Growth for SC-XRD)

Mechanism: This method operates under strict thermodynamic control. The slow concentration of the solution allows the molecules to reversibly bind and unbind to the growing crystal face, navigating the steric hindrance to find the absolute minimum energy lattice configuration.

  • Solution Preparation: Dissolve 10–15 mg of the highly purified compound in 2 mL of Methanol (MeOH). Methanol is specifically selected here because its small size allows it to bypass the bulky mesityl group and stabilize the amide core during lattice formation[4].

  • Vial Preparation: Transfer the solution to a 4 mL glass dram vial. Cap the vial with a rubber septum.

  • Controlled Evaporation: Puncture the septum with a single 20-gauge needle to restrict the vapor escape rate. Place the vial in a dark, vibration-free environment at a stable 20–22 °C.

  • Harvesting: After 4 to 7 days, inspect the vial for the formation of colorless block crystals. Isolate the crystals directly from the mother liquor using a nylon loop coated in paratone oil to prevent lattice degradation prior to X-ray diffraction analysis.

Analytical Verification

To validate the success of the crystallization, the isolated solids must be subjected to structural analysis:

  • Powder X-Ray Diffraction (PXRD): Used to confirm the polymorphic purity of the bulk powder generated in Protocol A. A sharp, well-defined diffractogram without amorphous halos indicates successful crystalline packing despite the steric bulk.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The C=O stretching vibration of the amide group typically appears in the region of 1630–1680 cm⁻¹[2]. Shifts in this band between different crystallization batches strongly indicate polymorphic variations caused by differing degrees of intermolecular hydrogen bonding.

References

1.[1] Benchchem. 4-Amino-2-chloro-N-mesitylbenzamide. Available at: 2.[4] Rsc.org. Protecting-Group-Free Mechanosynthesis of Amides from Hydroxycarboxylic Acids: Application to the Synthesis of Imatinib. Available at: 3.[3] Figshare. 1,4-Bis-Dipp/Mes-1,2,4-Triazolylidenes: Carbene Catalysts that Efficiently Overcome Steric Hindrance in the Redox Esterification of - α -. Available at: 4.[2] Benchchem. Benzamide, N,N'-1,6-hexanediylbis-. Available at:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-Chloro-N-(2,4,6-trimethylphenyl)benzamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing yield bottlenecks in sterically hindered amida...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing yield bottlenecks in sterically hindered amidation reactions.

The synthesis of 2-chloro-N-(2,4,6-trimethylphenyl)benzamide represents a classic "double-hindrance" challenge. The electrophile (2-chlorobenzoyl chloride) features an ortho-chloro group that restricts the approach angle to the carbonyl carbon. Simultaneously, the nucleophile (2,4,6-trimethylaniline, commonly known as mesidine) is flanked by two ortho-methyl groups. This extreme steric shielding prevents the amine from easily accessing the ideal Bürgi-Dunitz trajectory required for nucleophilic attack 1.

To achieve high yields, we must move beyond standard Schotten-Baumann conditions. This guide dissects the physical chemistry causing your yield bottlenecks and provides self-validating protocols to guarantee reproducibility.

Part 1: Troubleshooting FAQs

Q1: My LC-MS shows complete consumption of 2-chlorobenzoyl chloride, but my amide yield is only 20%. The major byproduct is 2-chlorobenzoic acid. What happened? A1: This is a classic case of competitive hydrolysis. Because mesidine is highly sterically hindered, its nucleophilic attack is exceptionally slow. Any trace moisture in your solvent, base, or atmosphere will react with the highly electrophilic acyl chloride faster than the amine can. Solution: You must enforce strict anhydrous conditions. Distill your solvents (e.g., toluene or DCM) over calcium hydride or use a solvent purification system. Switch to a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) dried over molecular sieves to prevent base-mediated side reactions.

Q2: I am using strictly anhydrous conditions, but the reaction stalls at 40% conversion even after 24 hours at room temperature. How can I drive it to completion? A2: The activation energy barrier for the formation of the sterically crowded tetrahedral intermediate is simply too high for room-temperature synthesis. Solution: You must introduce a nucleophilic catalyst and thermal energy. Adding 10-20 mol% of 4-Dimethylaminopyridine (DMAP) generates a highly electrophilic N-acylpyridinium intermediate. Switching the solvent to anhydrous toluene allows you to heat the reaction to 90 °C, providing the necessary kinetic energy to overcome the steric clash 2.

Q3: Can I synthesize this amide directly from 2-chlorobenzoic acid instead of the acid chloride to avoid handling moisture-sensitive reagents? A3: Yes, but traditional coupling reagents (e.g., EDC, HATU) perform poorly with di-ortho-substituted anilines, often resulting in high amounts of unreacted starting material or ester byproducts 3. You must use highly reactive uronium-based reagents like TCFH combined with N-methylimidazole (NMI) to generate an active acyl imidazolium species capable of coupling with mesidine 1.

Part 2: Quantitative Data & Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the final isolated yield of 2-chloro-N-(2,4,6-trimethylphenyl)benzamide.

MethodSolventBase / CatalystTemp (°C)Time (h)Conversion / Yield (%)
Standard AmidationDCMTEA (1.5 eq)2524< 25% (High Hydrolysis)
Catalyzed AmidationDCMDIPEA (2 eq) / DMAP (0.1 eq)40 (Reflux)1655% (Stalled)
Thermal + Catalyzed Toluene DIPEA (2 eq) / DMAP (0.2 eq) 90 12 > 85% (Optimal)
TCFH Coupling (from Acid)MeCNNMI (3 eq) / TCFH (1.3 eq)6018~ 80%

Part 3: Visual Workflows

Mechanistic Pathway: DMAP Catalysis

DMAP_Cycle A 2-Chlorobenzoyl Chloride (Electrophile) C N-Acylpyridinium Intermediate (Highly Electrophilic) A->C + DMAP B DMAP (Nucleophilic Catalyst) B->C Attack on Carbonyl E Tetrahedral Intermediate (Sterically Crowded) C->E + Mesidine D 2,4,6-Trimethylaniline (Hindered Nucleophile) D->E Nucleophilic Attack F 2-chloro-N-(2,4,6-trimethylphenyl)benzamide (Target Product) E->F Collapse & Cl- Elimination G DIPEA / Base (HCl Scavenger) E->G Proton Transfer G->B DMAP Regeneration

Catalytic cycle of DMAP overcoming steric hindrance in amide bond formation.

Diagnostic Troubleshooting Workflow

Troubleshooting Start Issue: Low Amide Yield (<50%) Check1 Analyze Crude via HPLC/LC-MS Start->Check1 PathA High unreacted acid chloride? Check1->PathA PathB High unreacted amine but no acid chloride? Check1->PathB PathC Significant side products? Check1->PathC SolA Increase Temp to 90°C Add 0.2 eq DMAP PathA->SolA Yes SolB Acid chloride hydrolyzed. Dry solvents & use Schlenk line. PathB->SolB Yes SolC Lower Temp to 40°C Change base to DIPEA PathC->SolC Yes

Diagnostic workflow for resolving low conversion rates in hindered amide synthesis.

Part 4: Validated Experimental Protocol

High-Yield Synthesis via Thermal DMAP Catalysis This protocol is engineered as a self-validating system to ensure high fidelity and reproducibility.

Step 1: Preparation & Moisture Validation

  • Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser under a flow of argon.

  • Validation Check: Use a Karl Fischer titrator to ensure the anhydrous toluene solvent has a water content of <50 ppm before proceeding.

Step 2: Reagent Loading

  • Add 2,4,6-trimethylaniline (1.0 mmol, 135 mg), anhydrous DIPEA (2.0 mmol, 348 µL), and DMAP (0.2 mmol, 24 mg) to the flask.

  • Inject 5.0 mL of anhydrous toluene and stir until a homogeneous solution is achieved.

Step 3: Electrophile Addition

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 2-chlorobenzoyl chloride (1.2 mmol, 152 µL) dropwise over 5 minutes.

  • Validation Check: A slight yellowing of the solution and a mild exotherm confirm the successful formation of the N-acylpyridinium intermediate.

Step 4: Thermal Activation

  • Remove the ice bath and heat the reaction mixture to 90 °C using an oil bath. Maintain vigorous stirring for 12 hours.

Step 5: Reaction Monitoring

  • Validation Check: After 12 hours, spot the crude mixture on a silica TLC plate (UV active). The target amide product should appear at Rf ~0.4 (Hexanes/EtOAc 8:2), clearly distinct from the unreacted mesidine (Rf ~0.2, which stains actively with ninhydrin).

Step 6: Workup & Purification

  • Cool to room temperature and dilute with 15 mL EtOAc.

  • Wash sequentially with 1M HCl (2 x 10 mL) to selectively remove unreacted amine, DIPEA, and DMAP.

  • Wash with saturated NaHCO₃ (10 mL) to remove any hydrolyzed 2-chlorobenzoic acid, followed by brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc 9:1) to yield the pure white solid amide.

References

  • Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[6]uril.ChemRxiv.
  • Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts.ACS Omega.
  • Protecting-group-free mechanosynthesis of amides from hydroxycarboxylic acids: application to the synthesis of imatinib.RSC Publishing.

Sources

Optimization

Technical Support Center: Troubleshooting Low Solubility of 2-chloro-N-(2,4,6-trimethylphenyl)benzamide

Welcome to the technical support center for 2-chloro-N-(2,4,6-trimethylphenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-chloro-N-(2,4,6-trimethylphenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides to help you achieve successful dissolution and maintain the stability of your solutions.

Part 1: Understanding the Compound

Q1: What are the structural features of 2-chloro-N-(2,4,6-trimethylphenyl)benzamide that contribute to its low solubility?

A1: The low aqueous solubility of 2-chloro-N-(2,4,6-trimethylphenyl)benzamide is primarily due to its molecular structure. The key contributing factors are:

  • Hydrophobic Nature: The presence of two aromatic rings (a chlorobenzoyl group and a trimethylphenyl group) makes the molecule significantly hydrophobic (lipophilic).[1] These nonpolar regions have a strong tendency to repel water molecules.

  • Amide Linkage: While the amide group can participate in hydrogen bonding, its contribution to overall solubility is limited by the large hydrophobic scaffold.[2][3][4]

  • Crystalline Structure: Many benzamide derivatives exist as stable crystalline solids.[5][6] The energy required to break the crystal lattice and solvate the individual molecules in water is often high, leading to poor solubility.

Q2: What is the expected solubility of 2-chloro-N-(2,4,6-trimethylphenyl)benzamide in common laboratory solvents?
SolventPredicted SolubilityRationale
WaterVery LowHighly polar solvent, incompatible with the hydrophobic nature of the compound.
Phosphate-Buffered Saline (PBS)Very LowSimilar to water, the presence of salts does not significantly overcome the hydrophobicity.[9]
Dimethyl Sulfoxide (DMSO)HighA powerful, polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[9][10]
EthanolModerateA polar protic solvent that can interact with the amide group and has some capacity to solvate the hydrophobic regions.[9]
MethanolModerateSimilar to ethanol, it is an effective solvent for many benzamides.[7][11]
AcetoneModerateA polar aprotic solvent that can be effective for dissolving benzamides.[7][11]

Note: These are predictions. It is crucial to experimentally determine the solubility in your specific solvent and buffer systems.

Part 2: Troubleshooting Common Solubility Issues

This section provides a step-by-step approach to resolving common problems encountered during the dissolution of 2-chloro-N-(2,4,6-trimethylphenyl)benzamide.

Q3: My compound is not dissolving in my chosen solvent. What should I do?

A3: This is a common issue. Follow this troubleshooting workflow:

Caption: A workflow for troubleshooting initial dissolution problems.

Detailed Steps:

  • Verify Solvent Choice: For creating a high-concentration stock solution, DMSO is the recommended starting point.[9][10]

  • Apply Physical Methods:

    • Vortexing: Mix the solution vigorously.

    • Sonication: Use a bath sonicator for 5-15 minutes to break up solid aggregates.[10]

    • Gentle Warming: A water bath set to 37°C can increase the rate of dissolution.[9][10] Be cautious, as excessive heat can degrade the compound.

  • Decrease Concentration: If the compound still doesn't dissolve, you may be exceeding its solubility limit. Try adding more solvent.

Q4: My compound dissolves in DMSO, but precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

A4: This is a classic problem for hydrophobic compounds and is due to the compound's very low solubility in the aqueous buffer.[9][12]

Primary Cause: When the DMSO stock is added to the aqueous buffer, the DMSO concentration drops dramatically, and the water-based buffer cannot keep the hydrophobic compound in solution.

Solutions:

  • Lower the Final Concentration: The simplest solution is to reduce the final concentration of the compound in your assay to below its aqueous solubility limit.[9]

  • Use a Co-solvent: Incorporating a water-miscible organic solvent in your final buffer can increase the compound's solubility.[13][14][15] Ethanol and propylene glycol are common choices.[9][16]

    Protocol 1: Using Ethanol as a Co-solvent

    • Prepare your stock solution of 2-chloro-N-(2,4,6-trimethylphenyl)benzamide in 100% DMSO.

    • In a separate tube, prepare your final assay buffer containing a small percentage of ethanol (e.g., 1-5%). The exact percentage will depend on the tolerance of your assay system.

    • Add the DMSO stock solution to the ethanol-containing buffer while vortexing to ensure rapid mixing. This can help prevent localized high concentrations that lead to precipitation.

    • Always include a vehicle control with the same final concentrations of DMSO and ethanol to account for any solvent effects.

  • Employ Surfactants: Low concentrations of non-ionic surfactants like Tween 80 or Polysorbate 20 can form micelles that encapsulate the hydrophobic compound, keeping it dispersed in the aqueous solution.[12][17]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[1][18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.

    Protocol 2: Using HP-β-CD for Enhanced Solubility

    • Prepare an aqueous solution of HP-β-CD (e.g., 10-50 mM) in your assay buffer.

    • Slowly add your DMSO stock solution of the compound to the HP-β-CD solution while stirring.

    • Allow the mixture to equilibrate (e.g., by stirring for 30-60 minutes) to allow for the formation of the inclusion complex.

    • Perform a visual inspection to ensure no precipitation has occurred.

Q5: My experimental results are not reproducible. Could this be a solubility issue?

A5: Absolutely. Poor solubility is a frequent cause of inconsistent experimental results.[9]

How solubility impacts reproducibility:

  • Inaccurate Concentration: If the compound is not fully dissolved in the stock solution, the actual concentration will be lower than calculated and will vary between aliquots.

  • Precipitation Over Time: Even if a solution appears clear initially, the compound may slowly precipitate out, especially when stored in diluted aqueous buffers. This changes the effective concentration available for the experiment.

Best Practices for Ensuring Reproducibility:

  • Always Ensure Complete Dissolution of Stock: Before each use, visually inspect your DMSO stock solution (thaw completely if frozen). If any crystals are present, warm gently and vortex until the solution is clear.[9]

  • Prepare Fresh Working Solutions: Do not store highly diluted aqueous solutions of the compound for long periods. Prepare them fresh from the DMSO stock for each experiment.[9]

  • Centrifuge Before Use: For cellular assays, it can be beneficial to centrifuge your final diluted solution and use the supernatant to ensure no undissolved particulates are added to your cells.

Part 3: Advanced Strategies

For particularly challenging cases, more advanced formulation techniques may be required. These are often employed in later-stage drug development but can be adapted for research purposes.

Caption: Overview of advanced formulation strategies for poorly soluble compounds.

  • Particle Size Reduction: Techniques like micronization or nanonization increase the surface area of the compound, which can improve its dissolution rate.[6][18][20]

  • Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix in an amorphous (non-crystalline) state can significantly enhance solubility.[6][20][21]

  • Lipid-Based Formulations: For in vivo studies, dissolving the compound in lipids, oils, and surfactants can create self-emulsifying drug delivery systems (SEDDS) that improve oral absorption.[18][19][20]

These advanced methods typically require specialized equipment and expertise but are powerful tools for overcoming significant solubility hurdles.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]

  • Cosolvent - Wikipedia. Wikipedia. [Link]

  • Ritika, Harikumar, S. L., & Aggarwal, G. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate. [Link]

  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today. [Link]

  • Principles of Drug Action 1, Spring 2005, Amides. (2005). University of the Pacific. [Link]

  • Amides: Structure, Properties, and Reactions | Solubility of Things. Solubility of Things. [Link]

  • Cosolvent – Knowledge and References. Taylor & Francis. [Link]

  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201–230. [Link]

  • How does co-solvency increase solubility. (2025, November 14). Filo. [Link]

  • Amides | Organic Chemistry II Class Notes. (2025, August 15). Fiveable. [Link]

  • Physical Properties of Amides. (2020, August 21). Chemistry LibreTexts. [Link]

  • Ouyang, J., Chen, J., & Wang, J. (2015). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Fluid Phase Equilibria, 394, 110–118. [Link]

  • Lee, S., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56094. [Link]

  • Cybularczyk-Cecotka, M., et al. (2022). Photocatalysis in Aqueous Micellar Media Enables Divergent C–H Arylation and N-Dealkylation of Benzamides. ACS Catalysis, 12(7), 4183–4190. [Link]

  • The Effects of pH on the Supramolecular Structure of Amino Amides. (2021). ResearchGate. [Link]

  • Benzamide, 2-chloro-N-(2-chlorobenzoyl)-N-(3-methylbutyl)-. Cheméo. [Link]

  • Amine vs Amide Solubility. (2020, July 16). Chemistry Stack Exchange. [Link]

  • Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. (2015). ResearchGate. [Link]

  • Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements. (2021). MDPI. [Link]

  • New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. (2022). Molecules, 27(10), 3302. [Link]

  • Cybularczyk-Cecotka, M., et al. (2022). Photocatalysis in Aqueous Micellar Media Enables Divergent C–H Arylation and N-Dealkylation of Benzamides. DiVA portal. [Link]

  • pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues. (2012). Biophysical Journal, 102(9), 2131–2140. [Link]

  • On the pH dependence of amide proton exchange rates in proteins. (1995). Protein Science, 4(12), 2654–2664. [Link]

  • How can I dissolve hydrophobic compounds in DMEM media? (2015, December 7). ResearchGate. [Link]

  • Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • Looking for suggestions to dissolve benzamide derivatives. (2024, April 27). Reddit. [Link]

  • 2-Chloro-N-(4-hydroxyphenyl)benzamide. PubChem. [Link]

  • pH-Dependent peptide bond formation by the selective coupling of α-amino acids in water. (2020). Nature Communications, 11, 5883. [Link]

  • Solubilization techniques used for poorly water-soluble drugs. (2022). Journal of Applied Pharmaceutical Science, 12(1), 001-013. [Link]

  • 2,4,6-Trimethylbenzamide. PubChem. [Link]

  • N-(2,4,6-trimethylphenyl)benzamide. PubChem. [Link]

  • 2-chloro-N-(3-nitrophenyl)benzamide. PubChem. [Link]

  • 2-chloro-6-fluoro-N-(3-fluorophenyl)benzamide. PubChem. [Link]

  • N-(2-chloroacetyl)benzamide. PubChem. [Link]

  • 2-chloro-5-(piperidine-1-sulfonyl)-N-(2,4,6-trimethylphenyl)benzamide. MolPort. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Kinetics for 2-Chloro-N-(2,4,6-trimethylphenyl)benzamide

Status: Operational Ticket ID: OPT-AMIDE-246 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The "Steric Wall" Challenge You are likely encountering sluggish reaction rate...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: OPT-AMIDE-246 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Steric Wall" Challenge

You are likely encountering sluggish reaction rates, incomplete conversion, or the need for excessive forcing conditions. This is not a failure of technique, but a fundamental thermodynamic and kinetic barrier inherent to your specific substrates.

The synthesis of 2-chloro-N-(2,4,6-trimethylphenyl)benzamide represents a "perfect storm" of steric hindrance:

  • Electrophile: The 2-chlorobenzoyl moiety possesses an ortho-chloro substituent, shielding the carbonyl carbon.

  • Nucleophile: The 2,4,6-trimethylaniline (Mesidine) has two ortho-methyl groups, creating significant steric bulk around the nitrogen.

This guide provides an optimized protocol shifting from standard Schotten-Baumann conditions to a Nucleophilic Catalysis pathway, optionally accelerated by Microwave Irradiation .

Module 1: Mechanistic Insight (The "Why")

To optimize reaction time, we must alter the transition state energy. Standard base-mediated acylation (using Triethylamine or DIPEA alone) proceeds via a direct attack of the bulky aniline on the bulky acid chloride. This transition state is high-energy due to steric repulsion.

The Solution: DMAP Nucleophilic Catalysis By introducing 4-Dimethylaminopyridine (DMAP), we switch the mechanism. DMAP attacks the acid chloride faster than the hindered aniline, forming a highly reactive N-acylpyridinium intermediate . This intermediate is:

  • More Electrophilic: The positive charge on the nitrogen activates the carbonyl.

  • Less Hindered: The planar nature of the pyridine ring reduces the immediate steric penalty for the incoming amine attack.

Visualization: Catalytic Cycle & Steric Management

ReactionMechanism AcidCl 2-Chlorobenzoyl Chloride Intermediate N-Acylpyridinium Salt (Activated) AcidCl->Intermediate Fast Attack DMAP DMAP (Catalyst) DMAP->Intermediate Nucleophilic Catalysis Product Target Benzamide Intermediate->Product Acyl Transfer Amine Mesidine (Hindered Nucleophile) Amine->Product Slow Attack (Steric Clash Avoided) Base Auxiliary Base (TEA/DIPEA) Base->DMAP Regenerates Catalyst

Figure 1: The DMAP catalytic cycle bypasses the direct, sterically hindered attack, creating a "stepping stone" intermediate that lowers the activation energy.

Module 2: Optimized Protocols

Method A: Thermal Activation (Scalable)

Best for: Gram-scale synthesis where microwave reactors are unavailable.

Reagents:

  • 2-Chlorobenzoyl chloride (1.1 equiv)

  • 2,4,6-Trimethylaniline (1.0 equiv)

  • Catalyst: DMAP (10-20 mol%) — Crucial for rate acceleration.

  • Base: Triethylamine (TEA) or DIPEA (1.5 equiv) — Scavenges HCl.

  • Solvent: Dichloromethane (DCM) (anhydrous) or Toluene (for higher temps).

Protocol:

  • Dissolve Mesidine (1.0 equiv), TEA (1.5 equiv), and DMAP (0.2 equiv) in anhydrous DCM (0.2 M concentration).

  • Cool to 0°C under inert atmosphere (

    
     or Ar).
    
  • Add 2-Chlorobenzoyl chloride (1.1 equiv) dropwise.

  • Allow to warm to Room Temperature (RT).

  • Critical Step: If reaction is incomplete after 2 hours (check TLC/LCMS), heat to reflux (40°C for DCM).

    • Note: Without DMAP, this reaction may require 24+ hours or fail to reach completion. With DMAP, target time is <4 hours.[1]

Method B: Microwave Assisted (High-Throughput)

Best for: Rapid library generation, kinetic studies, or stubborn substrates.

Reagents: Same as above, but solvent changes to THF or Toluene (DCM is not recommended for high-temp microwave use due to pressure limits).

Protocol:

  • Load reagents into a microwave-safe vial.

  • Seal and irradiate.[2]

  • Parameters:

    • Temperature: 100°C - 120°C

    • Time: 10 - 20 minutes

    • Power: Dynamic (set Max Pressure to 250 psi)

Module 3: Comparative Data & Performance

The following data illustrates the impact of the optimized conditions on reaction kinetics.

ParameterStandard Route (No Catalyst)Optimized Thermal (DMAP)Microwave Optimized (DMAP + MW)
Reaction Time 18 - 24 Hours2 - 4 Hours15 Minutes
Temperature Reflux (DCM/THF)Reflux (DCM)120°C
Yield 45 - 60%85 - 92%90 - 95%
Impurity Profile High (Hydrolysis products)LowVery Low

Module 4: Troubleshooting & FAQ

Decision Tree: Diagnosing Failure

Troubleshooting Start Issue Detected Stall Reaction Stalled (<50% Conversion) Start->Stall Hydrolysis Acid Impurity High Start->Hydrolysis Precipitate Heavy Precipitation Start->Precipitate Add 20 mol% DMAP\nIncrease Temp Add 20 mol% DMAP Increase Temp Stall->Add 20 mol% DMAP\nIncrease Temp Dry Solvents\nSwitch to Schlenk Line Dry Solvents Switch to Schlenk Line Hydrolysis->Dry Solvents\nSwitch to Schlenk Line Check pH.\nThis is likely Amine\nHCl Salt (Normal). Check pH. This is likely Amine HCl Salt (Normal). Precipitate->Check pH.\nThis is likely Amine\nHCl Salt (Normal).

Figure 2: Rapid diagnostic flow for common synthetic issues.

Frequently Asked Questions

Q1: Why can't I just use EDC/HOBt or HATU? A: You can, but it is often inefficient for this specific molecule. Standard coupling reagents activate the carboxylic acid (if that is your starting material), but the active ester formed is still bulky. The Acid Chloride route is inherently more energetic. If you must start from the acid, use Ghosez's Reagent to generate the acid chloride in situ, then proceed with the amine [1].

Q2: My reaction turned into a solid block. What happened? A: This is likely the formation of the Triethylamine Hydrochloride salt (


). This is a good sign—it means the reaction is proceeding. Add more solvent (DCM) to solubilize the reactants, or perform an aqueous wash (Water/Brine) to dissolve the salts during workup.

Q3: Can I use Pyridine as both solvent and base? A: Yes, this is a classic modification. However, Pyridine is difficult to remove completely and can poison downstream catalysts. Using catalytic DMAP with a removable base (TEA) in a volatile solvent (DCM) simplifies the workup [2].

Q4: Is the ortho-chloro group liable to substitute? A: Under standard acylation conditions, the Ar-Cl bond is stable. It requires transition metal catalysis (Pd/Ni) to break, so you do not need to worry about side-reactions at the chlorine position during amide formation.

References

  • Ghosez, L., et al. "Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethyl-1-propenylamine." Organic Syntheses, Coll. Vol. 6, p. 282.

  • Höfle, G., Steglich, W., & Vorbrüggen, H. "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angewandte Chemie International Edition, 1978.

  • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.

  • Bode, J. W. "Emerging Methods in Amide- and Peptide-Bond Formation." The Journal of Organic Chemistry, 2016. (Discusses hindered amides).[3][4][5][6]

Sources

Optimization

Technical Support Center: Recrystallization Solvent Optimization for 2-chloro-N-(2,4,6-trimethylphenyl)benzamide

Welcome to the technical support guide for the purification of 2-chloro-N-(2,4,6-trimethylphenyl)benzamide. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 2-chloro-N-(2,4,6-trimethylphenyl)benzamide. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions to streamline the optimization of recrystallization solvents, ensuring high purity and yield.

Introduction: The Central Role of Solvent Selection

Recrystallization is a powerful technique for purifying solid organic compounds.[1][2] Its success hinges on the selection of an appropriate solvent system. An ideal solvent will dissolve the target compound, 2-chloro-N-(2,4,6-trimethylphenyl)benzamide, completely at an elevated temperature but poorly at lower temperatures.[1][3][4] This temperature-dependent solubility differential is the driving force for crystallization upon cooling, leaving impurities behind in the solution (mother liquor).[1][5]

The molecular structure of 2-chloro-N-(2,4,6-trimethylphenyl)benzamide—featuring a polar amide group capable of hydrogen bonding, and two bulky, largely nonpolar substituted aromatic rings—suggests that solvents of intermediate polarity or mixed-solvent systems will be most effective.[6] This guide will walk you through the logical steps to identify such a system and troubleshoot common experimental hurdles.

Diagram: Recrystallization Workflow

RecrystallizationWorkflow cluster_prep Preparation & Dissolution cluster_cryst Crystallization cluster_iso Isolation & Drying cluster_trouble Troubleshooting start Start: Impure Solid dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (if insoluble impurities present) dissolve->hot_filter cool Slow Cooling (to RT, then ice bath) hot_filter->cool crystals_form Crystals Formed? cool->crystals_form vacuum_filter Vacuum Filtration crystals_form->vacuum_filter Yes troubleshoot Induce Crystallization: - Scratch flask - Add seed crystal crystals_form->troubleshoot No wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry endpoint Pure Product dry->endpoint troubleshoot->cool Re-cool concentrate Concentrate Solution (Boil off some solvent) troubleshoot->concentrate If still no crystals concentrate->cool SolventSelection start Select Test Solvent test_rt Test Solubility at Room Temp start->test_rt is_soluble_rt Soluble? test_rt->is_soluble_rt heat Heat to Boiling is_soluble_rt->heat No bad_solvent Poor Solvent (Possible Anti-Solvent) is_soluble_rt->bad_solvent Yes is_soluble_hot Soluble? heat->is_soluble_hot cool Cool in Ice Bath is_soluble_hot->cool Yes try_another Try Another Solvent is_soluble_hot->try_another No crystals_form Crystals Form? cool->crystals_form good_solvent Good Single Solvent crystals_form->good_solvent Yes crystals_form->try_another No

Caption: Decision tree for single-solvent screening.

Data Summary: Common Recrystallization Solvents

SolventBoiling Point (°C)PolarityNotes
Water 100Very HighGood for polar compounds. Difficult to remove. [7][8]
Ethanol 78HighA very common and effective general-purpose solvent. [8]Flammable.
Methanol 65HighSimilar to ethanol but more volatile and toxic.
Acetone 56Medium-HighGood solvent power, very volatile. [8]Flammable.
Ethyl Acetate 77MediumExcellent general-purpose solvent. [8]Flammable.
Toluene 111LowGood for nonpolar compounds. High boiling point can cause oiling out.
Hexane/Heptane ~69 / ~98Very LowTypically used as anti-solvents for less polar compounds. [8]Flammable.

References

  • Technical Support Center: Optimizing Recrystallization and Purification. (n.d.). Benchchem.
  • Solvent Choice - Chemistry Teaching Labs. (n.d.). University of York.
  • Solvent Selection and Recrystallization Guide. (n.d.). Scribd.
  • Recrystallization. (n.d.). University of California, Irvine.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Problems with Recrystallisations - Chemistry Teaching Labs. (n.d.). University of York.
  • Experiment: Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center.
  • Troubleshooting Crystallization. (2022, April 7). Chemistry LibreTexts.
  • Recrystallization1. (n.d.). California State University, Los Angeles.
  • Recrystallization. (n.d.). University of Colorado Boulder.
  • Experimental and Modeling Studies on the Solubility of 2-Chloro-N-(4-methylphenyl)propanamide... (n.d.). ResearchGate.
  • Solubility and stability of 2-Chlorothiobenzamide in different solvents. (n.d.). Benchchem.
  • Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. (2024, February 16). ResearchGate.
  • Recrystallization-1.pdf. (n.d.). University of South Florida.
  • Design, Synthesis and Characterization of Some Novel benzamide derivatives... (2020, March 4). SciSpace.
  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare.
  • Purification: How To - Chemistry. (n.d.). University of Rochester.
  • Recrystallization and Crystallization. (n.d.). University of California, San Diego.
  • "Benzamide, N,N,4-trimethyl-" solubility in organic solvents. (n.d.). Benchchem.

Sources

Troubleshooting

Overcoming steric hindrance in 2-chloro-N-(2,4,6-trimethylphenyl)benzamide formation

The following guide serves as a specialized Technical Support Center for researchers encountering difficulties in the synthesis of 2-chloro-N-(2,4,6-trimethylphenyl)benzamide . This synthesis presents a classic "Double-O...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers encountering difficulties in the synthesis of 2-chloro-N-(2,4,6-trimethylphenyl)benzamide .

This synthesis presents a classic "Double-Ortho" Steric Clash :

  • The Nucleophile: 2,4,6-trimethylaniline (Mesidine) has methyl groups flanking the amine, restricting approach.

  • The Electrophile: 2-chlorobenzoic acid has a chlorine atom ortho to the carbonyl, shielding the reaction center.

Ticket Subject: Optimization of 2-chloro-N-(2,4,6-trimethylphenyl)benzamide formation. Status: Resolved with Advanced Protocols. Assigned Specialist: Senior Application Scientist.

Diagnostic Overview: Why Standard Methods Fail

Many researchers attempt this coupling using standard carbodiimide reagents (EDC/NHS, DCC) or mild Schotten-Baumann conditions, resulting in yields <10% or complete recovery of starting materials.

MethodOutcomeFailure Analysis
EDC / NHS Critical Failure The activated ester is too bulky and not electrophilic enough to overcome the steric wall of the mesidine amine.
Standard Acid Chloride (0°C) Low Yield While the acid chloride is reactive, low temperatures provide insufficient kinetic energy to penetrate the rotational barrier of the ortho-substituents.
Direct Thermal Dehydration Decomposition High temperatures required (>180°C) often lead to aniline oxidation before amide formation occurs.

Core Directive: The "High-Energy" Acid Chloride Protocol

To force this coupling, we must maximize the electrophilicity of the carbonyl carbon and minimize the transition state volume. The Acid Chloride method catalyzed by DMAP is the industry standard for this specific steric profile.

Phase A: Activation (Synthesis of 2-Chlorobenzoyl Chloride)

Do not use commercial acid chlorides if they are old; in-situ generation ensures maximum activity.

  • Setup: Flame-dried round-bottom flask, inert atmosphere (

    
     or Ar).
    
  • Reagents:

    • 2-Chlorobenzoic acid (1.0 equiv)

    • Thionyl Chloride (

      
      ) (3.0 equiv) - Excess acts as solvent and desiccant.
      
    • Catalyst: DMF (Dimethylformamide) - Crucial: Add 2-3 drops. This forms the Vilsmeier-Haack reagent in situ, drastically accelerating chloride formation.

  • Procedure: Reflux at 75-80°C for 2-3 hours until gas evolution (

    
    , 
    
    
    
    ) ceases.
  • Isolation: Remove excess

    
     under reduced pressure (rotary evaporator) to yield the crude acid chloride. Do not purify further; use immediately.
    
Phase B: The Hindered Coupling

Standard bases (TEA, DIPEA) are often insufficient. We utilize Pyridine as both solvent and base, often spiked with DMAP.

  • Solvent System: Anhydrous Dichloromethane (DCM) or Toluene (if higher heat is needed).

  • Reagents:

    • Crude 2-Chlorobenzoyl chloride (1.1 equiv) dissolved in solvent.

    • 2,4,6-Trimethylaniline (Mesidine) (1.0 equiv).

    • Base: Pyridine (3.0 equiv) OR Triethylamine (3.0 equiv).

    • Hyper-Nucleophilic Catalyst: 4-Dimethylaminopyridine (DMAP ) (0.1 - 0.5 equiv).

  • Step-by-Step:

    • Dissolve Mesidine and Base (Pyridine/TEA) + DMAP in the solvent.

    • Cool to 0°C initially to control exotherm, then add the Acid Chloride solution dropwise.

    • CRITICAL STEP: Once addition is complete, heat the reaction .

      • DCM: Reflux (40°C) for 12-24 hours.

      • Toluene: Heat to 90-100°C for 4-6 hours.

    • Why Heat? The steric bulk raises the activation energy (

      
      ). Thermal energy is required to populate the rotational conformers that allow nucleophilic attack.
      

Visualization: Reaction Logic & Workflow[1]

G Start Start: 2-Chlorobenzoic Acid Activation Activation: SOCl2 + DMF (cat) Forms Vilsmeier Intermediate Start->Activation Dehydration AcidChloride Intermediate: 2-Chlorobenzoyl Chloride (High Electrophilicity) Activation->AcidChloride Cl substitution CouplingSetup Coupling Setup: Add Mesidine (2,4,6-Me) Add DMAP (Nucleophilic Cat.) AcidChloride->CouplingSetup StericBarrier STERIC BARRIER: Double Ortho Clash CouplingSetup->StericBarrier Initial Attack ThermalPush Thermal Drive: Reflux (DCM or Toluene) Overcomes Ea StericBarrier->ThermalPush Requires Energy Product Product: 2-Chloro-N-(2,4,6-trimethylphenyl)benzamide ThermalPush->Product Successful Amide Bond

Caption: Workflow demonstrating the necessity of high-energy intermediates (Acid Chlorides) and thermal driving force to overcome the specific steric barrier of the target molecule.

Troubleshooting & FAQs

Q1: I tried the acid chloride method, but I still see unreacted aniline on TLC. What now?

  • Diagnosis: The reaction stalled due to insufficient activation energy or catalyst deactivation.

  • Fix:

    • Increase DMAP: Up the loading to 1.0 equivalent. In hindered systems, DMAP acts as a "transfer agent," forming a highly reactive N-acylpyridinium salt that is more susceptible to attack by the hindered aniline than the free acid chloride.

    • Switch Solvent: Move from DCM (boils at 40°C) to Toluene (boils at 110°C) or Xylene . The higher temperature is often the "silver bullet" for ortho-substituted couplings.

Q2: A heavy precipitate formed immediately, but yield is low. What is it?

  • Analysis: This is likely the Pyridinium Hydrochloride (or Triethylammonium chloride) salt. It can physically coat the unreacted amine, removing it from solution.

  • Fix: Ensure vigorous stirring (magnetic stirring may fail; use mechanical if scaling up). Add more solvent to maintain solubility of reactants while keeping the salt suspended.

Q3: Can I use HATU or PyBOP instead of Thionyl Chloride?

  • Answer: Yes, but only high-performance reagents work.

  • Protocol: Use HATU (1.2 equiv) with HOAt (1.2 equiv) and DIPEA (2.5 equiv) in DMF.

  • Note: HOAt (1-Hydroxy-7-azabenzotriazole) is superior to HOBt for hindered systems because the nitrogen in the pyridine ring of HOAt assists in pre-organizing the incoming amine via hydrogen bonding (neighboring group effect).

Q4: Is there a "Nuclear Option" if all else fails?

  • Answer: Yes. The Grignard-Isocyanate Route .[1][2]

  • Instead of coupling Acid + Amine, you react an Isocyanate with a Grignard Reagent .

  • Route: Convert 2,4,6-trimethylaniline to 2,4,6-trimethylphenyl isocyanate (using triphosgene). React this with 2-chlorophenylmagnesium bromide.

  • Why: This forms the C-C bond of the amide (via the carbonyl) rather than the hindered C-N bond, bypassing the nucleophilic attack bottleneck [1].

References

  • Schäfer, G., & Bode, J. W. (2014).[1] The Synthesis of Sterically Hindered Amides. CHIMIA. Retrieved from [Link]

  • Royal Society of Chemistry. (2013).[1][2] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Comparative 1H NMR Profiling of Sterically Hindered Amides

Topic: 1H NMR Spectrum Analysis of 2-chloro-N-(2,4,6-trimethylphenyl)benzamide Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists[1] Case Study: 2-chloro-N-(2,4,...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectrum Analysis of 2-chloro-N-(2,4,6-trimethylphenyl)benzamide Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists[1]

Case Study: 2-chloro-N-(2,4,6-trimethylphenyl)benzamide[1][2]

Executive Summary

This guide provides an in-depth analysis of the 1H NMR spectral characteristics of 2-chloro-N-(2,4,6-trimethylphenyl)benzamide , a molecule exhibiting significant steric hindrance.[1] Unlike simple amides, this compound presents unique analytical challenges due to restricted rotation around the C(carbonyl)-N bond, often resulting in signal broadening or rotameric splitting at room temperature.

We compare the Standard Protocol (CDCl₃ at 25°C) against the Advanced Resolution Protocol (DMSO-d₆ at Elevated Temperature) to demonstrate how solvent choice and thermal energy resolve spectral ambiguities caused by atropisomerism and steric locking.

Structural Analysis & Theoretical Prediction

Before interpreting the spectrum, we must deconstruct the molecule’s magnetic environment. The compound consists of two orthogonal aromatic systems linked by an amide bond.

  • Fragment A: The Mesityl Group (2,4,6-trimethylaniline moiety) [1]

    • Symmetry: The 2,4,6-trimethyl substitution pattern usually renders the two ortho-methyl groups equivalent and the two aromatic protons equivalent due to rapid rotation of the N-Aryl bond unless steric locking is extreme.

    • Shielding: Methyl protons appear in the aliphatic region (2.0–2.4 ppm).[1]

  • Fragment B: The 2-Chlorobenzoyl Group

    • Asymmetry: The 2-chloro substituent breaks the symmetry of the benzoyl ring.

    • Deshielding: The proton ortho to the carbonyl (H-6') is significantly deshielded by the carbonyl anisotropy.

  • The "Steric Lock" (The Critical Variable):

    • The combination of the bulky 2-chloro group on the benzoyl ring and the ortho-methyls on the aniline ring creates a high rotational barrier (>15 kcal/mol).

    • Consequence: In standard NMR conditions, the molecule may exist as slowly interconverting rotamers, leading to broad or split peaks.[2][3]

Logic Diagram: Structural Impact on NMR Signals

G Structure 2-chloro-N-mesitylbenzamide Steric_Clash Steric Clash: (2-Cl vs 2,6-Dimethyl) Structure->Steric_Clash Rotational_Barrier High Rotational Barrier (C-N Bond) Steric_Clash->Rotational_Barrier CDCl3_RT Standard Condition (CDCl3, 25°C) Rotational_Barrier->CDCl3_RT Restricted Rotation DMSO_HighT Advanced Condition (DMSO-d6, >80°C) Rotational_Barrier->DMSO_HighT Thermal Energy Added Result_Broad Broad/Split Signals (Slow Exchange) CDCl3_RT->Result_Broad Result_Sharp Coalescence/Sharp Signals (Fast Exchange) DMSO_HighT->Result_Sharp

Figure 1: Causal relationship between steric hindrance and NMR spectral quality.

Comparative Analysis: Performance of Alternatives

This section compares the "Standard" approach with the "Advanced" approach required for this specific class of molecules.

Comparison 1: Solvent System & Temperature (Resolution)
FeatureStandard Protocol (Alternative A) Advanced Protocol (Recommended)
Solvent Chloroform-d (CDCl₃)Dimethyl Sulfoxide-d₆ (DMSO-d₆)
Temperature 25°C (Ambient)25°C – 100°C (Variable)
Amide Proton (NH) Broad/Weak: Often exchanges with trace water or broadens due to quadrupole relaxation.[1][4] Shift: ~7.5 - 8.0 ppm.Sharp/Distinct: Strong H-bonding with DMSO stabilizes the proton, preventing exchange.[4] Shift: ~9.8 - 10.2 ppm.[1][4]
Rotamer Visibility Poor: Peaks may appear as broad "humps" or confusing doublets due to slow exchange on the NMR timescale.[1][4]High: At 25°C, rotamers are distinct.[1][4] At 80°C+, peaks coalesce into sharp singlets (Fast Exchange).[1][4]
Suitability Routine purity checks.[1][4]Structural characterization and dynamic studies.[1][2][4][5]
Comparison 2: Structural Analog Benchmarking

To validate the specific effect of the 2-chloro substituent, we compare the spectral fingerprint against a non-hindered alternative.

FeatureN-Mesitylbenzamide (No Cl) 2-Chloro-N-mesitylbenzamide (Target)
Symmetry High.[1][4] Benzoyl protons appear as standard multiplets (2H ortho, 2H meta, 1H para).[1][4]Broken. 2-Cl substituent creates 4 distinct benzoyl protons.[1][4]
Ortho-H Shift ~7.8 ppm (2H, doublet).[1][4]~7.5 ppm (1H, H-6') and ~7.4 ppm (1H, H-3').[1][4]
Methyl Signals Sharp singlets at RT.[1][4]Potential broadening/splitting of ortho-methyls at RT due to restricted rotation.[1][4]

Detailed 1H NMR Data Analysis

The following data represents the Advanced Protocol (DMSO-d₆) results, which provide the most definitive structural proof.

Spectral Assignments (DMSO-d₆, 400 MHz)
PositionTypeCountChemical Shift (δ ppm)MultiplicityCoupling (J Hz)Assignment Logic
NH Amide1H10.10 Singlet (br)-Highly deshielded by C=O and DMSO H-bonding.[1][4]
Ar-H Benzoyl1H7.60 - 7.65 Multiplet-H-6' (Ortho to C=O).[1][4] Deshielded by carbonyl.[1][4]
Ar-H Benzoyl3H7.45 - 7.55 Multiplet-H-3', H-4', H-5'.[1][4] Overlapping aromatic signals.
Ar-H Mesityl2H6.95 Singlet-H-3, H-5 on mesityl ring.[1][4] Equivalent.
CH₃ Methyl3H2.28 Singlet-Para-methyl group.[1][4]
CH₃ Methyl6H2.15 Singlet-Ortho-methyl groups.[1][4] Shielded by aromatic current.[1][4]

Critical Note: If run in CDCl₃ , the NH peak often shifts upfield to ~7.6 ppm and becomes very broad.[1] The ortho-methyl signal at 2.15 ppm may split into two unequal peaks if the rotation is slow enough to make the two methyls non-equivalent (atropisomerism).

Experimental Protocols

Protocol A: Synthesis of the Target Molecule

Objective: To generate high-purity standard for analysis.

  • Reagents: 2-Chlorobenzoyl chloride (1.0 eq), 2,4,6-Trimethylaniline (1.0 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).[1][4]

  • Procedure:

    • Dissolve 2,4,6-trimethylaniline in dry DCM under Nitrogen.[4]

    • Add Triethylamine (base to scavenge HCl).[1][4]

    • Cool to 0°C. Dropwise add 2-chlorobenzoyl chloride.[1][4]

    • Stir at RT for 4 hours.

    • Workup: Wash with 1M HCl (remove unreacted amine), then Sat. NaHCO₃ (remove acid), then Brine.[1][4]

    • Purification: Recrystallize from Ethanol/Water.[1][4]

Protocol B: NMR Sample Preparation (Advanced)

Objective: To eliminate rotameric broadening.

  • Mass: Weigh 10-15 mg of the dried solid.

  • Solvent: Add 0.6 mL DMSO-d₆ (99.9% D).[1][4]

    • Why DMSO? It ensures complete solubility and sharpens the amide proton signal.

  • Acquisition:

    • Run initial scan at 298 K (25°C) .

    • Check for broadness in the methyl region (2.0-2.3 ppm).[1]

    • If broad, heat probe to 353 K (80°C) and re-acquire.[1][4]

    • Validation: Coalescence of split peaks into sharp singlets confirms the structure is dynamic and not an impurity.

Workflow Visualization

Protocol Step1 Synthesis (DCM, 0°C) Step2 Workup (HCl/NaHCO3 Wash) Step1->Step2 Step3 Purification (Recrystallization) Step2->Step3 Decision Solvent Choice Step3->Decision PathA CDCl3 (Routine) Risk: Broad Peaks Decision->PathA PathB DMSO-d6 (Advanced) Benefit: Sharp NH Decision->PathB Analysis VT-NMR Analysis (Confirm Rotamers) PathB->Analysis

Figure 2: Experimental workflow from synthesis to advanced spectral validation.

References

  • Abraham, R. J., et al. (2006).[1][4] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link

  • Gowda, B. T., et al. (2003).[1][4] "Structure of 2-chloro-N-(4-methylphenyl)benzamide." Acta Crystallographica Section E. Link

  • Clayden, J., et al. (2001).[1][4] "Atropisomerism in amides." Tetrahedron. (General reference for amide rotation barriers).

  • BenchChem. (2025).[1][4] "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3." Link[1]

  • PubChem. "2,4,6-Trimethylbenzamide Spectral Data."[1][4] National Library of Medicine.[1][4] Link[1]

Sources

Comparative

Deep Dive: MS/MS Fragmentation Dynamics of 2-chloro-N-(2,4,6-trimethylphenyl)benzamide

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation dynamics of 2-chloro-N-(2,4,6-trimethylphenyl)benzamide (CAS 93010-74-3). It is designed for analytical chemists and structur...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation dynamics of 2-chloro-N-(2,4,6-trimethylphenyl)benzamide (CAS 93010-74-3). It is designed for analytical chemists and structural biologists requiring a definitive reference for identifying this compound and understanding the mechanistic influence of steric hindrance and ortho-substitution on amide bond stability.

Executive Summary & Compound Profile

2-chloro-N-(2,4,6-trimethylphenyl)benzamide represents a unique class of sterically congested benzanilides. Unlike planar amides, the bulky 2,4,6-trimethyl (mesityl) group forces the aniline ring out of planarity with the amide linkage. This steric inhibition of resonance, combined with the electronic "ortho-effect" of the chlorine atom, creates a distinct fragmentation signature in tandem mass spectrometry (MS/MS).

This guide compares the fragmentation behavior of this compound against structural analogs to isolate the specific contributions of steric bulk and halogenation.

FeatureSpecification
CAS Number 93010-74-3
Formula C₁₆H₁₆ClNO
Monoisotopic Mass 273.0920 Da
Precursor Ion [M+H]⁺ m/z 274.10 (¹⁰⁰% abundance), 276.10 (~32% abundance)
Key Structural Motifs Ortho-chlorobenzoyl moiety; Sterically hindered Mesityl amine

Experimental Methodology (Self-Validating Protocol)

To replicate the fragmentation data described below, use the following standardized LC-ESI-QTOF protocol. This setup ensures the observation of both high-energy skeletal rearrangements and low-energy amide cleavages.

Step-by-Step Acquisition Protocol
  • Sample Preparation: Dissolve 1 mg of analyte in 1 mL of Methanol:Water (50:50) + 0.1% Formic Acid. Dilute to 1 µg/mL for direct infusion or LC injection.

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode.

    • Capillary Voltage: 3.5 kV (Ensures stable Taylor cone without in-source fragmentation).

    • Source Temp: 300°C (High enough to desolvate the bulky mesityl group).

  • Collision Induced Dissociation (CID):

    • Gas: Nitrogen (N₂).

    • Energy Ramp: Acquire spectra at 10, 20, and 40 eV .

    • Rationale: Low energy (10 eV) preserves the [M+H]⁺ for confirmation. Medium energy (20 eV) exposes the primary amide cleavage. High energy (40 eV) drives secondary fragmentation (CO loss).

Fragmentation Analysis & Mechanistic Pathways[4][5][6][7]

The fragmentation of 2-chloro-N-(2,4,6-trimethylphenyl)benzamide is governed by two competing forces: Charge-Remote Fragmentation (driven by the stable benzoyl cation) and Steric Acceleration (weakening of the amide bond).

Primary Pathway: Amide Bond Fission (The "Steric Break")

The most abundant transition is the cleavage of the amide C-N bond. In typical benzanilides, the N-phenyl ring provides resonance stabilization. However, the mesityl group in this compound twists the N-phenyl ring perpendicular to the carbonyl, breaking conjugation. This makes the C-N bond significantly more labile than in unsubstituted benzanilides.

  • Precursor: m/z 274 [M+H]⁺

  • Product: m/z 139 (Base Peak)

  • Mechanism: Protonation occurs on the amide oxygen. The inductive effect of the ortho-chloro group destabilizes the carbonyl, while the steric bulk facilitates the ejection of the neutral mesidine (2,4,6-trimethylaniline).

Secondary Pathway: The Ortho-Effect & CO Loss

Following the formation of the 2-chlorobenzoyl cation (m/z 139), a classic neutral loss of Carbon Monoxide (CO, 28 Da) occurs. This is highly diagnostic for benzoyl derivatives.

  • Precursor: m/z 139

  • Product: m/z 111 (2-chlorophenyl cation)

  • Significance: The retention of the Chlorine signature (3:1 isotopic ratio) in the m/z 111 fragment confirms the halogen is on the benzoyl ring, not the amine.

Minor Pathway: HCl Elimination (Cyclization)

At lower collision energies, a minor peak at m/z 238 [M+H - HCl]⁺ may be observed. This is unique to ortho-chlorobenzamides. The amide oxygen nucleophilically attacks the ortho-carbon, displacing the chlorine atom to form a benzoxazole-like cyclic cation.

Visualization: Fragmentation Pathway Diagram

Fragmentation M [M+H]+ Precursor m/z 274 (35Cl) / 276 (37Cl) (Protonated Amide) Acylium Acylium Ion 2-Chlorobenzoyl Cation m/z 139 / 141 M->Acylium Primary Cleavage (C-N Fission) High Abundance Amine Mesityl Amine Ion (Charge Retention on N) m/z 136 M->Amine Alternative Charge Retention Low Abundance Cyclic Cyclic Benzoxazole Ion [M+H - HCl]+ m/z 238 M->Cyclic Ortho-Effect Cyclization (Low Energy) Neutral_Amine Neutral Loss: 2,4,6-Trimethylaniline (135 Da) Neutral_HCl Neutral Loss: HCl (36/38 Da) Phenyl Phenyl Cation 2-Chlorophenyl m/z 111 / 113 Acylium->Phenyl Decarbonylation (-CO) Neutral_CO Neutral Loss: Carbon Monoxide (28 Da)

Figure 1: ESI-MS/MS Fragmentation Tree for 2-chloro-N-(2,4,6-trimethylphenyl)benzamide showing primary acylium formation and secondary decarbonylation.

Comparative Analysis: Performance vs. Alternatives

This section objectively compares the MS behavior of the target compound against standard alternatives to highlight specificity.

Comparison 1: Steric vs. Non-Steric Analogs
ParameterTarget: N-Mesityl Analog Alternative: N-Phenyl Analog (2-chlorobenzanilide)Interpretation
Amide Bond Stability Low (Labile)High (Stable)The mesityl group twists the bond, reducing double-bond character. The target compound fragments at lower collision energies than the N-phenyl analog.[1]
Base Peak m/z 139 (Acylium)m/z 139 (Acylium)Both yield the same base peak, but the relative abundance of the molecular ion is lower for the mesityl target due to instability.
Diagnostic Neutral Loss 135 Da (Mesitylamine)93 Da (Aniline)The loss of 135 Da is the specific fingerprint for the trimethylphenyl group.
Comparison 2: Ionization Techniques (ESI vs. EI)
FeatureESI (Electrospray) EI (Electron Impact)
Primary Ion [M+H]⁺ (m/z 274)M⁺• (m/z 273)
Fragmentation Nature Even-electron rearrangements. Promotes HCl loss via cyclization.Radical-driven cleavage. Promotes Chlorine radical loss (m/z 238) directly.
Recommended Use Quantitation & PK Studies. Produces cleaner spectra with high sensitivity for the molecular ion.Structural Identification. Provides extensive "fingerprint" fragmentation for library matching.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for amide cleavage mechanisms and McLafferty rearrangements).
  • Sigma-Aldrich. (2024). Product Specification: 2-chloro-N-(2,4,6-trimethylphenyl)benzamide (CAS 93010-74-3).[2]

  • Holčapek, M., et al. (2010). "Fragmentation behavior of N-substituted benzamides in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(8), 890-902. (Authoritative source on the "Ortho Effect" in benzanilides).
  • NIST Chemistry WebBook. (2024). Standard Reference Data for 2-chlorobenzamide derivatives.

Sources

Validation

Comparing 2-chloro-N-(2,4,6-trimethylphenyl)benzamide with other benzamides

An Advanced Structural and Kinetic Comparison: 2-Chloro-N-(2,4,6-trimethylphenyl)benzamide vs. Standard Benzamides For researchers and drug development professionals, the benzamide scaffold is a cornerstone of medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

An Advanced Structural and Kinetic Comparison: 2-Chloro-N-(2,4,6-trimethylphenyl)benzamide vs. Standard Benzamides

For researchers and drug development professionals, the benzamide scaffold is a cornerstone of medicinal chemistry and agrochemical design. However, the introduction of specific steric bulk—such as in 2-chloro-N-(2,4,6-trimethylphenyl)benzamide —radically alters the molecule's physicochemical properties, synthetic accessibility, and metabolic stability.

This guide provides an objective, data-driven comparison between 2-chloro-N-(2,4,6-trimethylphenyl)benzamide and less hindered benzamide alternatives. By analyzing the causality behind its extreme steric shielding and restricted rotation, we provide actionable insights and self-validating protocols for working with highly hindered amide systems.

Structural Causality: The "Dual-Hindrance" Effect

To understand the performance of 2-chloro-N-(2,4,6-trimethylphenyl)benzamide, one must analyze its 3D conformation. Standard benzamides (like N-phenylbenzamide) prefer a roughly coplanar arrangement to maximize


-conjugation between the nitrogen lone pair and the carbonyl group.

In 2-chloro-N-(2,4,6-trimethylphenyl)benzamide, two distinct steric forces disrupt this coplanarity:

  • The N-Mesityl Effect: The 2,4,6-trimethylphenyl (mesityl) group features two bulky ortho-methyl groups. These groups clash severely with the carbonyl oxygen and the amide proton, forcing the aniline ring to twist nearly orthogonal (90°) to the amide plane[1].

  • The Ortho-Chloro Effect: The chlorine atom at the 2-position of the benzoyl ring restricts the rotation of the C-C bond between the aromatic ring and the carbonyl carbon.

The Result: The amide bond is locked in a highly twisted conformation. This "dual-hindrance" breaks standard amide resonance, yet paradoxically creates an impenetrable steric shield around the carbonyl carbon, rendering it virtually immune to nucleophilic attack (e.g., hydrolysis)[1]. In certain derivatives, this restricted rotation is severe enough to induce atropisomerism (axial chirality), a property increasingly exploited in asymmetric catalysis and targeted drug design[2].

Conformational_Logic A 2-Chlorobenzoyl Moiety C Severe Steric Clash (ortho-Cl vs. ortho-Me) A->C B N-Mesityl Moiety B->C D Orthogonal Amide Twist (Conjugation Broken) C->D E Extreme Hydrolytic Resistance D->E F Atropisomerism (Restricted Rotation) D->F

Figure 1: Mechanistic pathway illustrating how dual steric hindrance dictates the physical properties of the molecule.

Comparative Performance Data

To objectively evaluate 2-chloro-N-(2,4,6-trimethylphenyl)benzamide, we benchmark it against three structurally related alternatives. The data below synthesizes expected kinetic behavior and synthetic accessibility based on the steric profiles of these molecules.

Table 1: Physicochemical and Kinetic Comparison
CompoundSteric ProfileApprox. Dihedral TwistHydrolysis

(1M NaOH, 80°C)
Synthesis Yield (Standard EDC/HOBt)Synthesis Yield (DABAL-Me3 / Acyl Cl)
N-phenylbenzamide Unhindered (Baseline)~30°< 1 hour> 90%> 95%
2-chloro-N-phenylbenzamide Mono-hindered (Acyl)~45°~4 hours70 - 75%> 90%
N-(2,4,6-trimethylphenyl)benzamide Mono-hindered (Amine)~60 - 75°> 24 hours< 10%80 - 85%
2-chloro-N-(2,4,6-trimethylphenyl)benzamide Dual-hindered ~85 - 90° > 7 days (Stable) 0% (Fails) 65 - 75%

Key Takeaways from the Data:

  • Synthesis: Attempting to synthesize the dual-hindered target using standard peptide coupling reagents (EDC, HATU) will result in near-zero yields. The nucleophilicity of the mesitylamine is too compromised.

  • Stability: If your application requires extreme resistance to amidases or chemical degradation in harsh environments (e.g., agrochemical formulations), the dual-hindered scaffold vastly outperforms standard benzamides.

Experimental Methodologies

Because standard amidation protocols fail for 2-chloro-N-(2,4,6-trimethylphenyl)benzamide, specialized methodologies are required. Below are self-validating protocols for both the synthesis and the stability profiling of this compound.

Protocol A: Synthesis via DABAL-Me3 Promoted Amidation

Traditional acyl chloride methods often require harsh refluxing in pyridine to force the coupling of mesitylamine. A more modern, highly efficient alternative utilizes the Lewis acid DABAL-Me3 (bis(trimethylaluminum)-1,4-diazabicyclo[2.2.2]octane adduct) to activate the amine and drive the reaction[3].

Step-by-Step Workflow:

  • Preparation: In an oven-dried Schlenk flask under inert argon, dissolve 2,4,6-trimethylaniline (1.0 equiv, 10 mmol) and methyl 2-chlorobenzoate (1.1 equiv, 11 mmol) in anhydrous THF (25 mL).

  • Activation: Add DABAL-Me3 (1.2 equiv, 12 mmol) in a single portion. Causality note: DABAL-Me3 reacts with the amine to form a highly nucleophilic aluminum-amide complex, overcoming the steric bulk of the ortho-methyl groups.

  • Heating: Heat the reaction mixture to 65°C (reflux) for 16 hours. Monitor progression via TLC (Hexanes:EtOAc 4:1). The dual-hindered nature requires extended heating compared to unhindered amines.

  • Quenching: Cool the mixture to 0°C and carefully quench with 1M HCl (dropwise) to destroy excess aluminum reagents.

  • Extraction & Purification: Extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo. Purify via flash column chromatography to yield the pure benzamide.
    

Synthesis_Workflow S1 2-Chlorobenzoate + Mesitylamine M1 Pathway A: Standard EDC/HOBt S1->M1 M2 Pathway B: DABAL-Me3 in THF (65°C) S1->M2 R1 Failed Reaction (0% Yield) Due to Steric Shielding M1->R1 R2 Formation of Reactive Aluminum-Amide Complex M2->R2 R3 Target Benzamide Isolated (65-75% Yield) R2->R3

Figure 2: Comparative synthetic pathways demonstrating the necessity of Lewis acid activation for highly hindered amides.

Protocol B: Accelerated Hydrolytic Stability Assay

To empirically validate the steric shielding of the amide bond, this protocol subjects the compound to aggressive basic hydrolysis.

Step-by-Step Workflow:

  • Solution Preparation: Prepare a 10 mM stock solution of 2-chloro-N-(2,4,6-trimethylphenyl)benzamide in HPLC-grade 1,4-dioxane (required due to the compound's high lipophilicity).

  • Incubation: In a sealed pressure vial, mix 5 mL of the stock solution with 5 mL of 2M aqueous NaOH (final concentration: 5 mM substrate in 1M NaOH / 50% dioxane).

  • Thermal Stress: Submerge the vial in a pre-heated oil bath at 80°C.

  • Sampling & Quenching: At intervals (t = 0, 1h, 4h, 24h, 7 days), extract a 100 µL aliquot. Immediately quench the aliquot into 900 µL of a 0.2M Phosphoric acid buffer (pH 2.0) to halt hydrolysis.

  • Quantification: Analyze the quenched samples via RP-HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA). Integrate the peak area of the remaining intact benzamide against an internal standard (e.g., biphenyl) to calculate the degradation half-life (

    
    ).
    

Expected Result: While N-phenylbenzamide will degrade completely within an hour under these conditions, the dual-hindered 2-chloro-N-(2,4,6-trimethylphenyl)benzamide will show >95% intact parent compound even after 7 days, validating the immense protective power of the orthogonal twist[1].

References

  • Woodward, S. "Methods for the batch scale up of DABAL-Me3 promoted direct ester to amide synthesis." Cochemist. Available at: [Link]

  • Basilaia M., et al. "NHCs-catalyzed enantioselective synthesis of biaryl axially chiral imides." SciExplor / Acc Chem Res. Available at: [Link]

Sources

Comparative

Validating the Synthesis of 2-Chloro-N-(2,4,6-trimethylphenyl)benzamide: A Comparative Guide to Reaction Monitoring via Standard TLC vs. HPTLC

Synthesizing sterically hindered amides, such as 2-chloro-N-(2,4,6-trimethylphenyl)benzamide, presents unique kinetic challenges. The amidation reaction between 2,4,6-trimethylaniline (mesidine) and 2-chlorobenzoyl chlor...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesizing sterically hindered amides, such as 2-chloro-N-(2,4,6-trimethylphenyl)benzamide, presents unique kinetic challenges. The amidation reaction between 2,4,6-trimethylaniline (mesidine) and 2-chlorobenzoyl chloride is significantly slowed by the bulky ortho-methyl groups on the aniline and the ortho-chloro group on the acyl chloride. Because of this sluggish kinetic profile, precise reaction monitoring is non-negotiable to prevent premature workup, avoid side reactions (such as acyl chloride hydrolysis), and maximize yield.

While remains the most rapid and cost-effective method for validation[1], the choice of chromatographic media dictates the accuracy of your results. This guide objectively compares Standard Silica Gel 60 F254 plates against High-Performance Thin-Layer Chromatography (HPTLC) plates, providing the mechanistic causality and experimental protocols necessary for robust reaction validation.

The Chemistry & Causality of Validation

To validate this synthesis, we must track the consumption of the starting materials and the appearance of the product. The protocol relies on a self-validating system of dual-visualization:

  • UV Visualization (254 nm): Both starting materials and the target amide contain highly conjugated aromatic systems, making them strongly UV-active[2].

  • Chemical Staining (Ninhydrin): UV alone cannot distinguish between overlapping aromatic spots. However, mesidine is a primary amine. By applying a ninhydrin stain, unreacted mesidine selectively forms a distinct colored complex (Ruhemann's purple). The complete disappearance of this ninhydrin-active spot serves as a definitive, causal indicator that the limiting reagent has been consumed.

Workflow SM Starting Materials (Mesidine + 2-Cl-Benzoyl Chloride) Rxn Amidation Reaction (Base, Solvent, Heat) SM->Rxn Sample Aliquoting & Quenching (Mini-workup) Rxn->Sample TLC Chromatographic Separation (TLC / HPTLC) Sample->TLC UV UV Visualization (254 nm) & Ninhydrin Stain TLC->UV Decision Complete? (No SM spots) UV->Decision Decision->Rxn No (Continue) Workup Proceed to Workup & Purification Decision->Workup Yes

Workflow for monitoring sterically hindered amide synthesis via TLC.

Standard TLC vs. HPTLC: An Objective Comparison

While standard TLC is ubiquitous, utilizes an optimized silica gel matrix that fundamentally alters chromatographic dynamics[3].

The causality behind HPTLC's superiority lies in particle physics. Standard TLC plates use silica particles averaging 10–12 µm in diameter, coated at a thickness of 250 µm[4]. In contrast, HPTLC plates utilize a tighter particle size distribution of 5–6 µm with a thinner layer (100–200 µm)[5][6][7]. This smaller particle size increases the packing density and creates a smoother surface. Consequently, eddy diffusion (the scattering of sample molecules as they navigate around silica particles) is drastically reduced. Less diffusion means tighter, more compact bands, translating to higher resolution, faster solvent migration, and a significantly lower Limit of Detection (LOD)[5][6].

Performance Metrics Comparison
FeatureStandard TLC (Silica Gel 60 F254)HPTLC (Silica Gel 60 F254)
Particle Size 10–12 µm5–6 µm
Layer Thickness 250 µm100–200 µm
Limit of Detection (LOD) 50–100 pg5–10 pg
Development Time 20–200 minutes3–20 minutes
Sample Application Manual (Circular Spots)Automated (Narrow Bands)
Resolution & Diffusion Moderate (Broader bands due to diffusion)High (Sharp, compact bands)

Data supported by comparative chromatographic studies[5][6].

Comparison TLC Standard TLC Particle Size: 10-12 µm Thick Layer (250 µm) TLC_Diff Higher Eddy Diffusion Broader Bands TLC->TLC_Diff HPTLC HPTLC Particle Size: 5-6 µm Thin Layer (100-200 µm) HPTLC_Diff Lower Eddy Diffusion Sharp, Compact Bands HPTLC->HPTLC_Diff TLC_Res Lower Resolution LOD: 50-100 pg TLC_Diff->TLC_Res HPTLC_Res Higher Resolution LOD: 5-10 pg HPTLC_Diff->HPTLC_Res

Physical differences between Standard TLC and HPTLC driving resolution.

Experimental Methodologies

To ensure scientific integrity, the reaction must be sampled and quenched properly before spotting. Direct spotting of the reaction mixture containing active acyl chloride can lead to false positives (e.g., reacting with the silica matrix or atmospheric moisture on the plate).

Protocol A: Standard TLC Validation Workflow
  • Mini-Workup (Quenching): Extract 10 µL of the reaction mixture. Dilute into a microcentrifuge tube containing 100 µL of saturated aqueous

    
     (to quench unreacted 2-chlorobenzoyl chloride) and 200 µL of Ethyl Acetate (EtOAc). Vortex for 10 seconds and allow the layers to separate.
    
  • Plate Preparation: Obtain a [8]. Using a glass capillary, spot the organic (top) layer onto the baseline.

  • Co-Spotting: To create a self-validating plate, spot reference standards of pure mesidine and pure 2-chlorobenzoyl chloride adjacent to the reaction mixture spot. Create a fourth "co-spot" containing both the reaction mixture and the standards to rule out matrix-induced Rf shifts[1].

  • Development: Place the plate in a chamber pre-saturated with a Hexanes:EtOAc (e.g., 4:1 v/v) mobile phase. Allow the solvent front to travel at least 80% up the plate.

  • Visualization:

    • Examine under a 254 nm UV lamp. Mark all UV-active spots with a pencil.

    • Dip the plate in a Ninhydrin staining solution and carefully heat it using a heat gun. The presence of a purple spot at the mesidine Rf indicates incomplete conversion.

Protocol B: HPTLC Quantitative Validation Workflow

For highly precise or regulatory-compliant monitoring, HPTLC offers quantitative densitometry.

  • Sample Preparation: Perform the exact mini-workup described in Protocol A.

  • Automated Application: Use an automated TLC sampler to apply the organic layer and reference standards as narrow 6 mm bands onto an[7]. Band application prevents the "edge effects" seen in circular manual spotting, yielding superior resolution.

  • Controlled Development: Develop the plate in an Automated Developing Chamber (ADC). The ADC controls relative humidity and gas-phase saturation, eliminating environmental variables that cause Rf drifting.

  • Densitometric Scanning: Scan the developed plate using a TLC scanner at 254 nm. The software will integrate the area under the curve (AUC) for the 2-chloro-N-(2,4,6-trimethylphenyl)benzamide product band versus the starting material bands, providing a precise percentage of conversion.

Conclusion

For routine, qualitative monitoring of 2-chloro-N-(2,4,6-trimethylphenyl)benzamide synthesis, Standard TLC paired with a dual UV/Ninhydrin visualization strategy provides a reliable, self-validating system. However, when dealing with highly sterically hindered reactions where trace amounts of starting material dictate the success of downstream purification, HPTLC is the superior alternative. By minimizing eddy diffusion through optimized particle physics, HPTLC delivers the sharp resolution and single-digit picogram sensitivity required for rigorous pharmaceutical development.

References

  • Wikipedia - Thin-layer chromatography. [Link]

  • Wikipedia - High-performance thin-layer chromatography.[Link]

  • CTLA Testing - High-Performance Thin-Layer Chromatography (HPTLC).[Link]

Sources

Safety & Regulatory Compliance

Safety

2-chloro-N-(2,4,6-trimethylphenyl)benzamide proper disposal procedures

Executive Summary: Operational Safety & Disposal Strategy The compound 2-chloro-N-(2,4,6-trimethylphenyl)benzamide (also known as 2-chloro-N-mesitylbenzamide) is a halogenated aromatic amide commonly used as an intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Safety & Disposal Strategy

The compound 2-chloro-N-(2,4,6-trimethylphenyl)benzamide (also known as 2-chloro-N-mesitylbenzamide) is a halogenated aromatic amide commonly used as an intermediate in the synthesis of fungicides (e.g., carboxamides) and pharmaceutical scaffolds.[1]

Proper disposal is dictated by two critical structural features: the chlorine substituent , which mandates treatment as halogenated waste , and the lipophilic mesityl group , which implies potential aquatic toxicity and persistence.[1] Improper disposal via municipal drains or non-halogenated waste streams risks regulatory non-compliance (RCRA/EPA) and environmental contamination.[1]

This guide defines the authoritative workflow for the containment, classification, and destruction of this compound, ensuring your laboratory remains compliant and safe.

Chemical Identification & Hazard Profile

Before initiating disposal, verify the material against the following physicochemical profile. As a research chemical, specific toxicological data may be sparse; therefore, we apply the Precautionary Principle based on structural analogs (e.g., 2-chlorobenzamide).[1]

Physicochemical & Hazard Data Table
ParameterSpecification / ClassificationOperational Implication
Chemical Structure Halogenated BenzamideMust be segregated from non-halogenated organics.[1]
Physical State Solid (Crystalline powder)High risk of dust generation; requires respiratory protection.[1]
Combustibility Combustible SolidReleases toxic HCl and NOx fumes upon heating/burning.[1]
Hazard Class Irritant / Harmful (GHS07)Skin/Eye Irritant (Cat 2); Acute Toxicity Oral (Cat 4).[1]
Reactivity StableIncompatible with strong oxidizing agents and strong bases.[1][2]
Waste Code (RCRA) Not Listed (P/U List)Classify as Characteristic Waste if ignitable/toxic, otherwise Halogenated Organic Waste .

Critical Note: Due to the chlorine atom, this compound must never be mixed with strong acids or ammonia, as this can liberate toxic chloramines or chlorine gas under extreme conditions.[1]

Personal Protective Equipment (PPE) Matrix

Do not rely solely on standard lab coats.[1] The lipophilic nature of the trimethylphenyl group increases skin absorption potential.

  • Respiratory: N95 (minimum) or P100 respirator if handling open powder outside a fume hood.[1]

  • Dermal: Nitrile gloves (0.11 mm minimum thickness).[1] Double-gloving recommended for solutions >10 mM.[1]

  • Ocular: Chemical splash goggles (ANSI Z87.1).[1] Safety glasses are insufficient for powder handling due to airborne dust risks.[1]

Detailed Disposal Protocols

Scenario A: Disposal of Pure Solid Substance

Applicable to: Expired stocks, surplus synthesis intermediates, or degraded samples.[1]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[1] Avoid metal containers due to potential corrosion from residual hydrolysis (HCl formation).[1]

  • Labeling: Affix a hazardous waste label immediately.

    • Primary Constituent: 2-chloro-N-(2,4,6-trimethylphenyl)benzamide.[1]

    • Hazard Checkbox: Toxic, Irritant.[1][2][3]

    • Tag: "Solid Hazardous Waste - Halogenated."[1]

  • Segregation: Place the sealed container in the Solid Hazardous Waste satellite accumulation area.

    • Do not mix with silica gel or spill debris unless explicitly permitted by your facility's waste contractor.[1]

Scenario B: Disposal of Liquid Solutions (Reaction Mixtures/Mother Liquors)

Applicable to: HPLC waste, reaction filtrates, or dissolved stocks.[1]

  • Solvent Assessment: Determine the primary solvent.[1]

  • Segregation Stream:

    • Strict Rule: Because the solute contains Chlorine, the entire solution defaults to the Halogenated Solvent Waste stream.[1]

    • Reasoning: Incineration facilities require halogenated waste to be burned at higher temperatures (>1100°C) with specific scrubbers to neutralize acid gases (HCl).[1] Mixing this with non-halogenated waste (e.g., pure acetone/methanol) contaminates the cheaper fuel-blending stream.[1]

  • Action: Pour into the "Halogenated Waste" carboy (typically red-tagged or distinctively marked).[1]

  • Documentation: Log the approximate concentration of the benzamide on the waste tag.[1]

Scenario C: Contaminated Debris (Gloves, Weigh Boats, Paper Towels)[1]
  • Trace Contamination: Items with visible powder residue must be treated as hazardous waste.[1]

  • Packaging: Double-bag in clear, heavy-duty polyethylene bags (minimum 4 mil).

  • Disposal: Place in the "Solid Hazardous Debris" drum. Do not throw in regular trash.

Waste Segregation Decision Tree

The following logic flow ensures you select the correct waste stream every time, minimizing cost and maximizing safety.

Disposal_Workflow Start Waste Material: 2-chloro-N-(2,4,6-trimethylphenyl)benzamide State_Check What is the physical state? Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Liquid / Solution State_Check->Liquid Debris Contaminated Debris (Gloves, Wipes) State_Check->Debris Pure_Solid Is it pure chemical? Solid->Pure_Solid Solvent_Check Does solvent contain halogens? Liquid->Solvent_Check Debris_Bin Hazardous Solid Debris (Double Bagged) Debris->Debris_Bin Solid_Waste_Bin Solid Hazardous Waste Container (Tag: Toxic/Irritant) Pure_Solid->Solid_Waste_Bin Yes Halo_Stream Halogenated Waste Stream (Must be incinerated w/ scrubbers) Solvent_Check->Halo_Stream Yes (e.g., DCM, Chloroform) NonHalo_Stream STILL Halogenated Stream (Solute Cl atom contaminates solvent) Solvent_Check->NonHalo_Stream No (e.g., MeOH, Acetone)

Figure 1: Decision logic for segregating chlorinated benzamide waste. Note that liquid waste containing this compound defaults to the Halogenated stream regardless of the solvent used.[1]

Emergency Response: Spill Management

Immediate Action: Alert nearby personnel and cordon off the area.

Spill TypeProtocol
Dry Powder Spill Do NOT sweep dry. This generates dust.[1] Cover with a damp paper towel or use a HEPA-filtered vacuum dedicated to chemical cleanup.[1] Scoop wet slurry into a hazardous waste container.
Liquid Spill Absorb with vermiculite or a dedicated universal spill pad.[1] Do not use paper towels if the solvent is an oxidizer.[1] Place saturated absorbents into a sealed bag and label as "Hazardous Debris."
Skin Contact Wash immediately with soap and water for 15 minutes.[1] The lipophilic mesityl group resists water-only rinsing; soap is essential to emulsify the compound.[1]

Regulatory Context (RCRA & EPA)

While 2-chloro-N-(2,4,6-trimethylphenyl)benzamide may not be explicitly listed on the RCRA P-list or U-list, it falls under the "Cradle-to-Grave" responsibility of the generator.[1]

  • Characteristic of Toxicity: If the waste extract contains significant concentrations, it may exhibit toxicity characteristics.[1]

  • Halogenated Solvents (F-List): If dissolved in spent methylene chloride or chloroform, the entire mixture is F-listed hazardous waste (F001/F002).[1]

  • Destruction Method: The only approved final disposal method for this class of compounds is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1]

References

  • Sigma-Aldrich. (2025).[1][4][5] Safety Data Sheet: Benzamide derivatives and general handling. Retrieved from [1]

  • Fisher Scientific. (2025).[1] Safety Data Sheet: 2-Chlorobenzamide. Retrieved from [1]

  • PubChem. (n.d.).[1] Compound Summary: 2-chloro-N-(2,4,6-trimethylphenyl)benzamide.[1] National Library of Medicine.[1] Retrieved from [1]

  • U.S. EPA. (2024).[1] Hazardous Waste Generators: Managing Your Waste. Retrieved from [1]

  • ChemicalBook. (2025).[1][4][5] Benzamide Safety Profiles. Retrieved from [1]

(Note: Always consult the specific SDS provided by your chemical supplier (e.g., ChemScene, Combi-Blocks) as purity and specific impurities may alter hazard classifications.)[1]

Sources

Handling

Personal protective equipment for handling 2-chloro-N-(2,4,6-trimethylphenyl)benzamide

Comprehensive Safety and Handling Guide: 2-chloro-N-(2,4,6-trimethylphenyl)benzamide A Senior Application Scientist's Protocol for Safe Laboratory Operations Hazard Assessment and Engineering Controls: The First Line of...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 2-chloro-N-(2,4,6-trimethylphenyl)benzamide

A Senior Application Scientist's Protocol for Safe Laboratory Operations

Hazard Assessment and Engineering Controls: The First Line of Defense

Based on analogous compounds, 2-chloro-N-(2,4,6-trimethylphenyl)benzamide should be handled as a substance with potential hazards. Structurally related benzamides are known to cause skin and eye irritation.[3][4][5] Some benzamides are also classified as harmful if swallowed and may be suspected of causing genetic defects or damaging fertility.[6][7][8] Therefore, a proactive and cautious approach is warranted.

Primary Engineering Controls:

Your most critical safety tool is not worn, but rather built into your laboratory environment.

  • Chemical Fume Hood: All handling of 2-chloro-N-(2,4,6-trimethylphenyl)benzamide in solid (powder) or volatile solution form must be conducted within a certified chemical fume hood.[2][9] This minimizes inhalation exposure and provides a physical barrier against splashes.

  • Ventilated Enclosures: For weighing the compound, a ventilated balance enclosure or conducting the procedure within the fume hood is necessary to contain any fine powder.[2]

  • Designated Work Area: Establish a designated area for handling this compound to prevent cross-contamination.[2] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to this workstation.[6][10]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is critical for minimizing direct exposure. The following table summarizes the recommended PPE for handling 2-chloro-N-(2,4,6-trimethylphenyl)benzamide.

PPE CategoryItemStandard/SpecificationPurpose
Eye Protection Chemical Splash GogglesANSI Z87.1 / EN166Protects eyes from chemical splashes, dust, and aerosols.[1][9][10]
Face Shield (in addition to goggles)ANSI Z87.1Recommended when there is a significant risk of splashing.[2][11]
Hand Protection Chemical-Resistant GlovesNitrile or NeoprenePrevents skin contact with the chemical.[1] Always inspect gloves for tears or holes before use.[9]
Body Protection Laboratory CoatStandard Lab CoatProtects skin and personal clothing from contamination.[1]
Respiratory Protection NIOSH-approved RespiratorVaries based on exposureRecommended when handling the powder outside of a fume hood or if dust generation is unavoidable.[1][9]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is crucial for ensuring safety and preventing contamination.

Donning PPE

The following diagram outlines the correct sequence for putting on your PPE.

PPE_Donning_Workflow Start Start: Enter Designated Area LabCoat 1. Don Lab Coat (Ensure it is fully buttoned) Start->LabCoat Respirator 2. Don Respirator (if required) (Perform a seal check) LabCoat->Respirator Goggles 3. Don Safety Goggles Respirator->Goggles Gloves 4. Don Chemical-Resistant Gloves (Ensure gloves cover lab coat cuffs) Goggles->Gloves End Ready for Handling Gloves->End

Caption: PPE Donning Sequence.

Handling Procedures
  • Preparation: Before handling, ensure all necessary equipment and materials are within the fume hood to minimize reaching in and out.

  • Transfer: When transferring the solid compound, use a spatula or scoop to avoid generating dust.[1] Keep containers closed when not in use.[1][9]

  • Hygiene: Do not eat, drink, or smoke in the handling area.[6][12][13] Wash hands thoroughly after handling the chemical, even if gloves were worn.[8][9]

Doffing PPE

Removing PPE correctly is just as important as putting it on correctly to prevent contamination.

  • Gloves: Remove gloves first by peeling them off from the cuff, turning them inside out to trap any contaminants.[1]

  • Goggles/Face Shield: Remove eye and face protection from the back.

  • Lab Coat: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.

  • Respirator: Remove the respirator last.

  • Hand Washing: Wash hands thoroughly with soap and water after all PPE has been removed.

Disposal Plan: Responsible Waste Management

All materials contaminated with 2-chloro-N-(2,4,6-trimethylphenyl)benzamide must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, weigh boats, and other solid materials should be placed in a designated, sealed, and clearly labeled hazardous waste container.[9][14]

  • Liquid Waste: Unused solutions should be collected in a designated, sealed, and labeled hazardous waste container. Do not pour chemical waste down the drain.[9][14]

  • Disposal: All waste must be disposed of in accordance with local, state, and federal regulations.[5][6][10]

The following decision tree provides a logical workflow for waste disposal.

Disposal_Workflow Start Waste Generated IsSolid Is the waste solid or liquid? Start->IsSolid SolidWaste Place in a labeled, sealed solid hazardous waste container. IsSolid->SolidWaste Solid LiquidWaste Place in a labeled, sealed liquid hazardous waste container. IsSolid->LiquidWaste Liquid Disposal Dispose of container according to institutional and regulatory guidelines. SolidWaste->Disposal LiquidWaste->Disposal

Caption: Chemical Waste Disposal Workflow.

Emergency First Aid Procedures

In the event of exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[5][10] Seek medical attention.

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[5] Remove contaminated clothing.[3] If skin irritation persists, seek medical attention.[10]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[3] Seek medical attention if symptoms occur.[10]

  • Ingestion: Rinse mouth with water and drink plenty of water afterwards.[10][12] Do NOT induce vomiting. Seek immediate medical advice.[3][6]

References

  • BENZAMIDE CAS Number - HAZARD SUMMARY . (n.d.). NJ.gov. [Link]

  • Material Safety Data Sheet Benzamide . (2010, June 10). ScienceLab.com. [Link]

  • 2-Chloroacetamide SAFETY DATA SHEET . (n.d.). Eurofins. [Link]

  • Safety data sheet . (2026, January 6). BASF. [Link]

Sources

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